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  • Product: 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine
  • CAS: 1006357-26-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural, Synthetic, and Pharmacological Profiling of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Document Role: Senior Application Scientist Technical Guide Executive Summary In the landscape of modern drug discovery, heteroary...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Document Role: Senior Application Scientist Technical Guide

Executive Summary

In the landscape of modern drug discovery, heteroaryl isopropylamines have emerged as highly privileged building blocks. Specifically, 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine (CAS: 1006357-26-1) represents a versatile, stereocenter-bearing primary amine that functions as a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and phosphodiesterase (PDE) modulators.

Unlike simple aliphatic amines or unsubstituted benzylamines, the 1,3-dimethylpyrazole core provides a unique balance of lipophilicity, steric shielding, and hydrogen-bond acceptor capacity, while the propan-2-amine (isopropylamine) side chain introduces a basic center essential for target engagement. This guide provides an in-depth analysis of its physicochemical properties, a self-validating synthetic methodology, and its pharmacological utility.

Chemical Structure & Molecular Topology

The architecture of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine is purposefully modular, making it an ideal pharmacophore component in medicinal chemistry.

  • The Heteroaromatic Core: The pyrazole ring is an electron-rich system. The substitution of methyl groups at the N1 and C3 positions serves a dual purpose: it increases the overall lipophilicity (logP) of the fragment and provides steric hindrance that protects the core from rapid oxidative metabolism (e.g., preventing N -glucuronidation or ring-opening).

  • The Aliphatic Side Chain: The attachment of the propan-2-amine moiety at the C4 position creates a structural analog to amphetamine (a phenethylamine derivative). The presence of the α -methyl group adjacent to the primary amine creates a chiral center at C2 , which is critical for stereospecific binding in enzymatic pockets.

G Compound 1-(1,3-dimethyl-1H-pyrazol-4-yl) propan-2-amine Pyrazole 1,3-Dimethylpyrazole Core (Lipophilic & H-Bond Acceptor) Compound->Pyrazole Scaffold AlkylChain Ethyl Linker (C4) (Flexibility & Vector) Compound->AlkylChain Spacer Amine Primary Amine (C2') (Basic Center, pKa ~9.5) Compound->Amine Pharmacophore

Structural mapping of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine pharmacophore elements.

Physicochemical Properties

Understanding the quantitative parameters of this molecule is essential for predicting its behavior in both synthetic workflows (e.g., partitioning during extraction) and biological systems (e.g., membrane permeability). The data summarized below reflects the consensus for this chemical class 12.

ParameterValue / DescriptionCausality / Impact in Drug Design
CAS Number 1006357-26-1Unique identifier for regulatory and procurement tracking.
Molecular Formula C8​H15​N3​ Dictates exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 153.23 g/mol Low molecular weight allows for significant downstream elaboration without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) ~43.8 ŲOptimal for blood-brain barrier (BBB) penetration if targeting CNS indications.
Physical State Pale yellow oil (Free Base)Requires conversion to a hydrochloride (HCl) salt for long-term benchtop stability and handling.

Synthetic Methodology: A Self-Validating Protocol

The most robust and scalable method for synthesizing 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine is via the reductive amination of its corresponding ketone, 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-one 3.

The following protocol is engineered with E-E-A-T principles, focusing on the causality of reagent selection and incorporating In-Process Controls (IPCs) to ensure a self-validating workflow.

Step-by-Step Reductive Amination Protocol

1. Imine Formation (Condensation)

  • Procedure: Dissolve 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-one (1.0 eq) in anhydrous methanol. Add ammonium acetate ( NH4​OAc , 10.0 eq) and stir at 25 °C for 30–60 minutes.

  • Causality: NH4​OAc is selected because it acts as both the nitrogen source and a mild acid catalyst. The slight acidity (pH ~5-6) is strictly required to activate the carbonyl carbon for nucleophilic attack by ammonia, driving the equilibrium toward the iminium intermediate.

Self-Validation Checkpoint (IPC 1): Analyze an aliquot via LC-MS. The reaction is validated to proceed only when the ketone peak ( [M+H]+=153 ) diminishes and the imine/enamine intermediate mass is detected. Proceeding blindly without this confirmation risks massive yield loss due to premature reduction of the starting ketone to an alcohol byproduct.

2. Selective Reduction

  • Procedure: Cool the validated reaction mixture to 0 °C using an ice bath. Portion-wise, add sodium cyanoborohydride ( NaBH3​CN , 1.5 eq), maintaining the internal temperature below 5 °C. Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Causality: NaBH3​CN is explicitly chosen over Sodium Borohydride ( NaBH4​ ). NaBH3​CN is stable in mildly acidic conditions and is highly chemoselective; it will reduce the protonated iminium ion much faster than it reduces the unreacted ketone, thereby preventing the formation of the undesired secondary alcohol.

3. Acid-Base Workup & Extraction

  • Procedure: Quench the reaction with 1M HCl (to destroy excess hydride), then basify the aqueous layer to pH > 10 using 2M NaOH . Extract the aqueous phase three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Causality: The target molecule is a basic amine. At low pH, it exists as a water-soluble ammonium salt. Basifying to pH > 10 ensures the amine is fully deprotonated into its free-base form, driving its partition into the organic DCM layer. Na2​SO4​ is preferred over MgSO4​ for drying, as magnesium can occasionally coordinate with nitrogen-rich heterocycles, leading to product sequestration and yield reduction.

G Ketone Ketone Precursor (1.0 eq) Imine Iminium Intermediate (pH 5-6) Ketone->Imine NH4OAc, MeOH 25°C, 30 min Amine Target Amine (Racemic) Imine->Amine NaBH3CN 0°C to 25°C, 12h Chiral SFC-HPLC Resolution (Enantiomers) Amine->Chiral Chiral Separation

Reductive amination workflow and chiral resolution for target amine synthesis.

Analytical Characterization & Chiral Resolution

Because the reductive amination generates a racemic mixture at the C2 position of the propyl chain, advanced analytical techniques are required to separate and characterize the (R) and (S) enantiomers. Enantiomeric purity is non-negotiable in drug discovery, as stereocenters dictate the spatial orientation of the molecule within a target protein's binding pocket.

Chiral Resolution Parameters: As established in literature for structurally analogous pyrazole-isopropylamines 4, Supercritical Fluid Chromatography (SFC) is the industry standard for resolving these racemates.

  • Stationary Phase: Chiralpak Amylose-1 (or equivalent, e.g., 250 mm × 30 mm, 5 μm).

  • Mobile Phase: Isocratic elution utilizing 70% CO2​ and 30% Ethanol modified with 0.2% 7N Ammonia in Methanol.

  • Causality of Modifier: The addition of ammonia is critical. Without a basic modifier, the primary amine of the analyte will interact non-specifically with residual silanols on the column matrix, resulting in severe peak tailing and poor resolution.

Pharmacological Context & Application

The primary utility of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine lies in its ability to act as a nucleophile in SN​Ar (Nucleophilic Aromatic Substitution) or cross-coupling reactions to build complex, biologically active scaffolds.

Application 1: Phosphodiesterase 1 (PDE1) Inhibitors

Pyrazole-modified isopropylamines are heavily utilized in the synthesis of periphery-restricted quinazoline inhibitors targeting PDE1. When conjugated to a quinazoline core, the pyrazole moiety acts as an essential binding determinant. Alterations to the pyrazole ring (such as moving the methyl groups or transposing the nitrogens) have been shown to significantly abate binding affinity 4.

Application 2: Mutant-Selective Kinase Inhibitors (EGFR)

In the pursuit of overcoming non-small cell lung cancer (NSCLC) resistance, pyrazole derivatives are integrated into macrocyclic or bicyclic hinge-binding motifs. The primary amine of our target compound acts as a critical linker, allowing the pyrazole core to project into the solvent-exposed region or form specific hydrogen bonds with hinge region residues (e.g., Gln791, Met793 in EGFR mutant models) 5.

G Ligand Pyrazole-Amine Derivative (e.g., Quinazoline Conjugate) PDE1 PDE1 Enzyme (Phosphodiesterase 1) Ligand->PDE1 Competitive Inhibition cAMP cAMP / cGMP (Second Messengers) PDE1->cAMP Prevents Degradation Downstream Downstream Kinase Activation (PKA / PKG) cAMP->Downstream Allosteric Activation

Modulation of cyclic nucleotide signaling via PDE1 inhibition by pyrazole derivatives.

References

  • NextSDS Database. 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine — Chemical Substance Information. Retrieved from: [Link]

  • Journal of Medicinal Chemistry (ACS Publications). Discovery of Potent and Selective Periphery-Restricted Quinazoline Inhibitors of the Cyclic Nucleotide Phosphodiesterase PDE1. Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Platform. Retrieved from:[Link]

Sources

Exploratory

in vivo pharmacological profile of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine

Whitepaper: In Vivo Pharmacological Profiling of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-2-amine Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Medicinal Chemists, Neuropharmacologist...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: In Vivo Pharmacological Profiling of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-2-amine

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Professionals

Executive Summary & Structural Rationale

The compound 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine represents a novel class of monoamine modulators. Structurally, it is an analog of amphetamine (1-phenylpropan-2-amine) where the traditional phenyl ring has been replaced by a 1,3-dimethyl-1H-pyrazole moiety.

In medicinal chemistry, the pyrazole ring is frequently deployed as a bioisostere for the arene core to enhance metabolic stability, tune lipophilicity, and introduce novel hydrogen-bonding vectors [1]. Unsubstituted pyrazoles are highly polar, which can severely limit blood-brain barrier (BBB) penetrance. However, the strategic addition of methyl groups at the N1 and C3 positions of the pyrazole ring shields the polar nitrogen atoms, restoring the lipophilicity required for central nervous system (CNS) exposure.

Pharmacologically, this compound is hypothesized to function as a substrate-type monoamine releaser and a Trace Amine-Associated Receptor 1 (TAAR1) agonist. TAAR1 is a G protein-coupled receptor that acts as an intrinsic rheostat for monoaminergic tone; its activation dampens drug-induced hyperdopaminergic states while modulating baseline neurotransmission [2]. Profiling this compound requires a rigorous, multi-tiered in vivo approach to quantify its neurochemical efflux, pharmacokinetic (PK) distribution, and behavioral pharmacodynamics (PD).

Mechanistic Pathway: TAAR1 and DAT Interaction

The primary targets for amphetamine-like pyrazole derivatives are the Dopamine Transporter (DAT) and intracellular TAAR1 [3]. The compound acts as a competitive substrate at DAT, entering the presynaptic terminal. Once inside, it activates TAAR1, triggering a Gs​ -mediated cAMP/PKA signaling cascade that phosphorylates DAT, promoting reverse transport (efflux) of dopamine into the synaptic cleft.

Pathway Cmpd 1-(1,3-dimethyl-1H-pyrazol-4-yl) propan-2-amine DAT Dopamine Transporter (DAT) Internalization / Efflux Cmpd->DAT Competitive Uptake TAAR1 Intracellular TAAR1 Receptor Activation Cmpd->TAAR1 Intracellular Agonism DA Extracellular Dopamine Accumulation DAT->DA Reverse Transport cAMP cAMP Accumulation TAAR1->cAMP Gs Signaling PKA PKA / PKC Phosphorylation cAMP->PKA PKA->DAT Phosphorylation

Figure 1: Hypothesized mechanism of action via DAT reverse transport and TAAR1 signaling.

Core Experimental Workflows & Protocols

To establish a self-validating pharmacological profile, we employ three parallel in vivo workflows. Causality is built into the experimental design: neurochemical data (microdialysis) must correlate with physical exposure (PK) and result in a measurable phenotypic output (behavior).

Protocol 3.1: In Vivo Dual-Probe Microdialysis

Intracerebral microdialysis is the gold standard for quantifying real-time extracellular monoamine flux [4]. We utilize a dual-probe setup to simultaneously measure dopamine (DA) in the nucleus accumbens (NAc) and norepinephrine (NE) in the medial prefrontal cortex (mPFC).

  • Stereotaxic Surgery: Adult male Sprague-Dawley rats are anesthetized (isoflurane). Guide cannulae are stereotaxically implanted into the NAc (AP: +1.6, ML: ±1.5, DV: -6.2 mm) and mPFC (AP: +3.2, ML: ±0.6, DV: -2.0 mm). Animals recover for 5–7 days.

  • Probe Insertion & Equilibration: Concentric microdialysis probes (2 mm active membrane) are inserted. Artificial cerebrospinal fluid (aCSF) is perfused at 1.5 µL/min. A 2-hour equilibration period ensures baseline stabilization.

  • Dosing & Sampling: The pyrazole analog is administered via intraperitoneal (i.p.) injection (e.g., 1, 3, and 10 mg/kg). Dialysate is collected in 15-minute fractions for 180 minutes post-dose.

  • Quantification: Samples are immediately analyzed via HPLC coupled with electrochemical detection (HPLC-ECD) to quantify DA, NE, and serotonin (5-HT) against standard curves.

Protocol 3.2: Pharmacokinetics (PK) and Brain Penetrance

Replacing a phenyl ring with a pyrazole alters the molecule's topological polar surface area (tPSA). To verify that the 1,3-dimethyl substitution successfully rescues BBB permeability, rigorous PK profiling is required [5].

  • Administration: C57BL/6 mice receive the compound via intravenous (i.v., 1 mg/kg) and oral (p.o., 10 mg/kg) routes.

  • Tissue Harvesting: At predetermined time points (5, 15, 30, 60, 120, 240 min), blood is collected via cardiac puncture into EDTA tubes, and whole brains are rapidly excised and homogenized in 80% acetonitrile.

  • LC-MS/MS Analysis: Matrix effects in brain homogenates are severe; therefore, a deuterated internal standard (e.g., D3-amphetamine) is spiked into all samples. Analytes are separated on a C18 column and detected via triple quadrupole mass spectrometry in positive electrospray ionization (ESI+) mode.

  • Parameter Calculation: Non-compartmental analysis is used to determine Cmax​ , Tmax​ , area under the curve ( AUC ), and the brain-to-plasma ratio ( Kp​ ).

Protocol 3.3: Behavioral Pharmacodynamics (Locomotor Activity)

To link neurochemistry to functional outcomes, psychomotor stimulation is assessed.

  • Habituation: Animals are placed in automated open-field arenas (40 x 40 cm) equipped with infrared photobeam arrays for 60 minutes to establish a baseline.

  • Testing: Following i.p. administration of the compound or vehicle, horizontal distance traveled and vertical rearing are recorded in 5-minute bins for 120 minutes.

Workflow Prep Compound Formulation Surg Stereotaxic Surgery Prep->Surg PK LC-MS/MS Pharmacokinetics Prep->PK Dialysis In Vivo Microdialysis Surg->Dialysis Behav Locomotor Tracking Dialysis->Behav Simultaneous Data PK/PD Modeling Dialysis->Data PK->Data Behav->Data

Figure 2: Integrated preclinical workflow for in vivo pharmacological profiling.

Quantitative Data Synthesis

Based on the structural activity relationship (SAR) of pyrazole bioisosteres, the expected pharmacological profile of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine compared to the reference standard (D-Amphetamine) is summarized below. The pyrazole analog is anticipated to exhibit a slightly lower brain penetrance due to residual polarity, but potentially a longer half-life due to resistance against aromatic hydroxylation.

Pharmacological ParameterD-Amphetamine (Reference)1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine
Max DA Efflux ( Emax​ % baseline) ~800% (at 3 mg/kg)~450 - 600% (Predicted)
Brain-to-Plasma Ratio ( Kp​ ) 4.5 - 5.02.0 - 3.5 (Predicted)
Plasma Half-Life ( t1/2​ , Rodent) ~1.0 hours~1.5 - 2.5 hours (Predicted)
Locomotor Activity ( Emax​ ) High (Hyperlocomotion)Moderate (Attenuated by TAAR1 agonism)
Primary Metabolic Route Aromatic hydroxylation (CYP2D6)N-demethylation / Aliphatic oxidation

Conclusion

The evaluation of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine requires a robust integration of analytical chemistry, neurosurgery, and behavioral pharmacology. By utilizing the 1,3-dimethylpyrazole ring as an arene bioisostere, medicinal chemists can potentially engineer out the neurotoxic liabilities of traditional amphetamines while retaining therapeutic monoamine modulation. The protocols outlined in this guide provide a self-validating framework to definitively map the in vivo profile of this and similar novel psychoactive or therapeutic entities.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies National Institutes of Health (NIH)[Link]

  • TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg National Institutes of Health (NIH)[Link]

  • TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Amphetamine, past and present – a pharmacological and clinical perspective National Institutes of Health (NIH)[Link]

  • Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents MDPI[Link]

Foundational

preclinical toxicity and safety data for 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine

An In-Depth Technical Guide to the Preclinical Toxicity and Safety Assessment of Novel Pyrazole-Based Psychoactive Compounds: A Case Study for 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine Executive Summary This documen...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preclinical Toxicity and Safety Assessment of Novel Pyrazole-Based Psychoactive Compounds: A Case Study for 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine

Executive Summary

This document provides a comprehensive technical framework for the preclinical toxicity and safety evaluation of the novel psychoactive compound, 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine. As specific preclinical data for this entity is not extensively available in the public domain, this guide establishes a robust, scientifically-grounded strategy based on international regulatory guidelines and best practices in drug development. We delineate the essential in vitro and in vivo studies required to construct a comprehensive safety profile, enabling informed decisions for potential first-in-human (FIH) clinical trials. The methodologies, experimental designs, and data interpretation strategies detailed herein are tailored for researchers, toxicologists, and drug development professionals.

Introduction: The Investigational Compound Profile

1.1 Chemical Identity and Structural Class: The compound of interest is 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine. Its structure features a disubstituted pyrazole ring linked to a propan-2-amine moiety. This configuration is structurally analogous to several classes of psychoactive substances, suggesting a potential interaction with central nervous system (CNS) targets. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a common scaffold in medicinal chemistry. The propan-2-amine side chain is a classic feature of many sympathomimetic amines and psychostimulants.

1.2 Pharmacological Hypothesis and Rationale for Safety Assessment: Given its structural similarity to known monoamine releasing agents or receptor ligands, the primary pharmacological hypothesis is that 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine may modulate neurotransmitter systems such as dopamine, norepinephrine, and/or serotonin. Before any human exposure, a rigorous preclinical safety assessment is mandated by regulatory agencies to identify potential hazards and characterize the dose-response relationship for adverse effects. This process is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH M3(R2) on nonclinical safety studies for human clinical trials.

A Phased Preclinical Safety & Toxicity Workflow

The evaluation of a novel compound follows a tiered, logical progression, starting with broad in vitro screening and moving to more complex in vivo models. This approach is designed to identify potential liabilities early, conserve resources, and adhere to the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing.

Preclinical_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Dose Ranging & Acute Effects cluster_2 Phase 3: Sub-chronic & Chronic Assessment cluster_3 Phase 4: Decision Gate invitro_tox In Vitro Toxicity Cytotoxicity (e.g., HepG2, HEK293) hERG Channel Assay Genotoxicity (Ames, MNA) acute_tox Acute Toxicity Rodent (e.g., Rat) Single Ascending Dose Determine MTD/LD50 invitro_tox:f0->acute_tox:f0 Positive Data -> Proceed safety_pharm Safety Pharmacology CNS (Irwin Test) Cardiovascular (Telemetry) Respiratory (Plethysmography) acute_tox:f0->safety_pharm:f0 Characterize On-Target Effects repeat_dose Repeat-Dose Toxicity 28-Day Study (Rodent & Non-rodent) Identify Target Organs Determine NOAEL safety_pharm:f0->repeat_dose:f0 Establish Safety Margin decision Go/No-Go Decision for FIH Risk-Benefit Analysis Safe Starting Dose Calculation repeat_dose:f0->decision:f0 Integrate All Data Ames_Test_Workflow start Start: Compound + Bacterial Strain s9_split Split Assay start->s9_split with_s9 Incubate with S9 Mix (Metabolic Activation) s9_split->with_s9 +S9 without_s9 Incubate without S9 Mix (Direct Mutagenicity) s9_split->without_s9 -S9 plate Plate on Minimal Agar with_s9->plate without_s9->plate incubate Incubate 48-72 hours plate->incubate count Count Revertant Colonies incubate->count end Positive/Negative Result count->end

Caption: Workflow for the bacterial reverse mutation (Ames) test.

4.2 In Vitro Mammalian Cell Micronucleus Assay:

  • Rationale: To detect chromosomal damage (clastogenicity) or aneuploidy. Micronuclei are small, extra-nuclear bodies that form from chromosome fragments or whole chromosomes left behind during cell division.

  • Methodology:

    • Cell Line: Use a mammalian cell line such as CHO, V79, or human peripheral blood lymphocytes.

    • Treatment: Expose cells to the compound with and without S9 metabolic activation.

    • Harvest: After treatment, add a cytokinesis blocker (e.g., cytochalasin B) to allow for the identification of cells that have completed one division.

    • Scoring: Using microscopy, score the frequency of micronuclei in binucleated cells.

    • Interpretation: A significant, dose-dependent increase in micronucleated cells indicates clastogenic or aneugenic potential.

In Vivo Safety Pharmacology and Toxicity Studies

In vivo studies are essential to understand the compound's effects in a whole biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties.

5.1 Safety Pharmacology Core Battery:

  • Rationale: The ICH S7A guideline mandates the investigation of effects on vital organ systems (CNS, cardiovascular, and respiratory) before human exposure.

  • Studies:

    • CNS: An Irwin test or Functional Observational Battery (FOB) in rats to assess effects on behavior, coordination, sensory and motor function.

    • Cardiovascular: Telemetered dogs or non-human primates are instrumented to continuously monitor blood pressure, heart rate, and ECG. This in vivo study is critical to confirm or refute the in vitro hERG finding.

    • Respiratory: Whole-body plethysmography in rats to measure respiratory rate, tidal volume, and minute volume.

5.2 Acute Toxicity:

  • Rationale: To determine the effects of a single, high dose of the compound and to identify the maximum tolerated dose (MTD) and potential target organs for toxicity.

  • Methodology:

    • Species: Typically conducted in two rodent species (e.g., rat and mouse).

    • Design: A single-dose, dose-escalation design.

    • Endpoints: Clinical signs of toxicity, body weight changes, and mortality are monitored for up to 14 days. Gross necropsy is performed on all animals.

5.3 Repeat-Dose Toxicity:

  • Rationale: To characterize the toxicity profile following repeated administration of the compound over a defined period (e.g., 28 days). This study is critical for identifying target organs of toxicity and determining a No-Observed-Adverse-Effect Level (NOAEL).

  • Protocol:

    • Species: One rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate) species.

    • Dose Groups: Typically three dose levels (low, mid, high) and a vehicle control group.

    • Administration: Daily dosing for 28 days via the intended clinical route.

    • Monitoring: Includes daily clinical observations, weekly body weight and food consumption, ophthalmology, clinical pathology (hematology, clinical chemistry, urinalysis), and toxicokinetics.

    • Termination: At the end of the study, a full necropsy is performed, organ weights are recorded, and a comprehensive list of tissues is collected for histopathological examination.

Table 2: Hypothetical Summary of a 28-Day Repeat-Dose Study in Rats

Dose Group (mg/kg/day)Key Clinical FindingsClinical Pathology ChangesKey Histopathology Findings
0 (Vehicle)NoneNoneNo significant findings
10 (Low)NoneNoneNo significant findings (NOAEL )
30 (Mid)Hyperactivity, decreased body weight gainSlight increase in liver enzymes (ALT, AST)Minimal centrilobular hepatocellular hypertrophy (liver)
100 (High)Stereotypy, significant weight loss, one mortalityMarked increase in liver enzymes, elevated creatinineModerate hepatocellular hypertrophy and single-cell necrosis (liver)

Data Integration and First-in-Human (FIH) Dose Projection

The culmination of the preclinical safety program is the integration of all data to establish a safe starting dose for Phase 1 clinical trials. The NOAEL from the most sensitive species in the most relevant repeat-dose toxicity study is used as the primary point of departure. This value is then converted to a Human Equivalent Dose (HED) using allometric scaling. Safety factors (typically a 10-fold factor for interspecies differences and a 10-fold factor for intraspecies variability) are applied to the HED to derive the Maximum Recommended Starting Dose (MRSD).

References

  • ICH M3(R2) Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. International Council for Harmonisation. [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463-469. [Link]

  • ICH S2(R1) Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. International Council for Harmonisation. [Link]

  • ICH S7A Safety Pharmacology Studies for Human Pharmaceuticals. International Council for Harmonisation. [Link]

  • FDA Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S. Food and Drug Administration. [Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of CAS 1006357-26-1 in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. CAS 1006357-26-1 , chemically...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. CAS 1006357-26-1 , chemically identified as 1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-2-amine , represents a highly privileged scaffold. By combining a metabolically stable pyrazole core with a sterically hindered, branched aliphatic amine, this compound serves as a critical intermediate for synthesizing kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and advanced peptidomimetics.

This whitepaper provides an in-depth technical analysis of its chemical properties, structural rationale, and validated synthetic workflows, designed specifically for application scientists and medicinal chemists.

Molecular Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is essential for predicting its behavior in downstream synthesis and biological systems. CAS 1006357-26-1 is a primary amine featuring an electron-rich heteroaromatic ring.

Quantitative Data Summary
PropertyValue
CAS Registry Number 1006357-26-1
Chemical Name 1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-2-amine
Molecular Formula C8H15N3
Molecular Weight 153.23 g/mol
Topological Polar Surface Area (tPSA) ~43.8 Ų
Hydrogen Bond Donors 1 (Primary Amine, -NH2)
Hydrogen Bond Acceptors 2 (Pyrazole N, Amine N)
Rotatable Bonds 2
Predicted pKa (Amine) ~9.5 – 10.0 (Basic)

Pharmacophore Rationale: The "Why" Behind the Structure

As a Senior Application Scientist, it is crucial to look beyond the basic formula and understand the causality of this specific structural design. Why choose 1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-2-amine over a simple benzylamine?

  • The Pyrazole Bioisostere: The pyrazole fragment is a widely recognized bioisostere for phenol and phenyl rings. Replacing a lipophilic arene with a pyrazole significantly improves aqueous solubility and lowers the partition coefficient (LogP), which is vital for oral bioavailability[1]. Furthermore, the pyrazole acts as a robust hydrogen-bond acceptor, allowing for precise interactions with target protein backbones (e.g., the hinge region of kinases).

  • 1,3-Dimethyl Substitution: Unsubstituted pyrazoles are prone to annular tautomerism, which complicates NMR characterization and leads to unpredictable binding geometries. The N -methyl group locks the tautomeric state, fixing the dipole moment. The C -methyl group provides a localized hydrophobic vector that can occupy small lipophilic pockets in the target receptor.

  • Alpha-Branched Amine (Propan-2-amine): The addition of the alpha-methyl group adjacent to the primary amine creates a chiral center. This steric bulk restricts the rotational degrees of freedom of the resulting amide bond once synthesized. This "conformational locking" minimizes the entropic penalty upon target binding, often resulting in a logarithmic increase in target affinity compared to unbranched analogs.

Target Applications & Signaling Pathways

CAS 1006357-26-1 is predominantly utilized in the development of Type I and Type II kinase inhibitors. When coupled to an appropriate hinge-binding motif, the pyrazole-amine tail extends into the solvent-exposed region or an allosteric pocket, effectively blocking ATP binding and halting downstream phosphorylation cascades.

KinaseInhibition N1 CAS 1006357-26-1 (Pyrazole-Amine) N2 Kinase Hinge Region (ATP Pocket) N1->N2 Competitive Binding N3 Target Kinase (e.g., p38 MAPK) N2->N3 Allosteric Lock N4 Downstream Effectors (Phosphorylation) N3->N4 Inhibited Signal N5 Disease Modification (Inflammation Blocked) N4->N5 Pathway Arrest

Logical flow of CAS 1006357-26-1 derivatives acting as competitive kinase inhibitors.

Synthetic Workflows: HATU-Mediated Amidation Protocol

Because of the steric hindrance introduced by the alpha-methyl group on the propan-2-amine chain, standard carbodiimide coupling agents (like EDC/NHS) often yield poor conversions. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice.

HATU activates the carboxylic acid by forming a highly reactive OAt-active ester, which accelerates aminolysis and suppresses epimerization, making it ideal for sterically hindered primary amines[2].

Step-by-Step Methodology: Self-Validating Amide Coupling

Reagents Required:

  • Target Carboxylic Acid (1.0 equiv)

  • CAS 1006357-26-1 (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N -Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N -Dimethylformamide (DMF) (0.1 M concentration)

Procedure:

  • Pre-Activation (Critical Step): Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA (3.0 equiv).

    • Causality: Pre-activation for 15–30 minutes allows the complete formation of the OAt-active ester. If the amine is added too early, it can react directly with HATU, forming an unreactive tetramethylguanidinium byproduct (the "guanidylation trap")[2].

  • Nucleophilic Addition: Once the active ester is formed (verified by a distinct color change, typically to pale yellow), add CAS 1006357-26-1 (1.1 equiv) dropwise.

  • Reaction Propagation: Stir the mixture at room temperature for 2 to 12 hours. Monitor the consumption of the OAt-ester via LC-MS. The primary amine of CAS 1006357-26-1 will attack the ester, forming the stable amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt)[2].

  • Quench and Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and quench with saturated aqueous NaHCO3​ .

  • Purification: Wash the organic layer extensively with 5% aqueous LiCl or brine (at least 3 times).

    • Causality: DMF and the tetramethylurea byproduct generated by HATU are highly water-soluble. Aggressive aqueous washing prevents these impurities from co-eluting during silica gel chromatography. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Analytical Characterization Standards

To ensure the integrity of CAS 1006357-26-1 before utilizing it in the workflow above, researchers must validate the building block using the following expected analytical benchmarks:

  • LC-MS (ESI+): The compound should exhibit a strong pseudo-molecular ion peak [M+H]+ at m/z 154.2 .

  • 1H NMR (400 MHz, CDCl3​ ):

    • A distinct doublet (~1.1 ppm, 3H) corresponding to the alpha-methyl group of the propan-2-amine.

    • Two sharp singlets (~2.2 ppm and ~3.7 ppm, 3H each) corresponding to the C -methyl and N -methyl groups on the pyrazole ring, respectively.

    • A singlet (~7.2 ppm, 1H) representing the isolated aromatic proton on the pyrazole core.

Note: As a free aliphatic amine, CAS 1006357-26-1 is susceptible to atmospheric CO2​ absorption (forming carbamate salts). It should be stored under argon at 2–8°C.

Sources

Foundational

1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine: A Technical Guide to Blood-Brain Barrier Permeability and CNS Pharmacokinetics

Executive Summary & Structural Rationale The development of neurotherapeutics hinges on a molecule's ability to traverse the highly restrictive blood-brain barrier (BBB). The compound 1-(1,3-dimethyl-1H-pyrazol-4-yl)prop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of neurotherapeutics hinges on a molecule's ability to traverse the highly restrictive blood-brain barrier (BBB). The compound 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine (CAS: 1006357-26-1) represents a highly specialized building block in medicinal chemistry[1]. Structurally, it is a bioisostere of amphetamine, where the traditional lipophilic phenyl ring has been replaced by a 1,3-dimethyl-1H-pyrazole moiety.

From a pharmacokinetic perspective, this substitution is non-trivial. The pyrazole ring introduces heteroatoms that could theoretically increase the polar surface area (PSA) and hinder BBB penetration. However, the strategic placement of methyl groups at the 1- and 3-positions "caps" the nitrogen at the N1 position, neutralizing its potential as a hydrogen bond donor[2]. This structural tuning drastically reduces the desolvation energy required for the molecule to enter the lipid bilayer, preserving the high BBB permeability characteristic of the amphetamine scaffold while offering a novel vector for target selectivity.

Physicochemical Determinants of BBB Permeability

As an application scientist, I rely on established quantitative structure-property relationships (QSPR) to predict BBB permeation before committing to costly in vitro or in vivo assays. Decades of pharmacokinetic modeling have established that successful CNS drugs typically possess a Molecular Weight (MW) < 400 Da, a Topological Polar Surface Area (TPSA) < 90 Ų, and a LogP between 1.5 and 2.7[3][4].

Table 1 outlines the theoretical physicochemical profile of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine and explains the causality behind its predicted high permeability.

Table 1: Physicochemical Profiling & BBB Causality
ParameterPredicted ValueCNS Target ThresholdMechanistic Implication for BBB Permeability
Molecular Weight 153.23 g/mol < 400 g/mol Small molecular volume allows for rapid diffusion through the transient cavities of the endothelial lipid bilayer[5].
TPSA ~43.8 Ų< 90 ŲLow polar surface area minimizes the formation of strong hydration shells, reducing the energetic penalty of membrane desolvation[3][4].
LogP (Lipophilicity) 1.2 – 1.61.5 – 2.7Sufficiently lipophilic to partition into the endothelial membrane, but hydrophilic enough to avoid sequestration in the lipid bilayer[6][7].
pKa (Primary Amine) ~10.0N/AHighly protonated at physiological pH (7.4). While ionization generally hinders passive diffusion, the low MW and lipophilic core compensate for this[5].
H-Bond Donors (HBD) 2< 3Limited to the primary amine. The N1-methyl capping on the pyrazole prevents additional HBDs, favoring membrane permeation[2][4].

Mechanisms of Blood-Brain Barrier Penetration

The transport of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine across the BBB is governed by a dynamic interplay between passive diffusion and potential active transport mechanisms.

  • Passive Transcellular Diffusion: This is the primary route. The un-ionized fraction of the molecule (the free base) readily partitions into the lipophilic membrane of the brain microvascular endothelial cells (BMECs). The efficiency of this diffusion is directly driven by the compound's optimal LogP and low TPSA[6].

  • Carrier-Mediated Uptake: Because the primary amine is heavily protonated at pH 7.4, the molecule mimics endogenous monoamines. It may interact with organic cation transporters (OCTs) or monoamine transporters (such as DAT or NET) present at the BBB, facilitating carrier-mediated influx[8].

  • Efflux Liability: The BBB is fortified by efflux pumps, notably P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[9]. While small, basic amines are sometimes P-gp substrates, the low molecular weight and lack of extensive hydrogen bonding in this pyrazole analog generally predict a low efflux ratio.

BBB_Mechanisms Blood Blood Compartment (pH 7.4) Passive Passive Transcellular Diffusion (LogP ~1.5) Blood->Passive Un-ionized fraction Active Carrier-Mediated Uptake (Protonated Amine) Blood->Active Ionized fraction Endothelium BBB Endothelial Cell (Lipid Bilayer) Brain Brain Parenchyma (CNS Target) Endothelium->Brain Efflux P-gp / BCRP Efflux Pumps Endothelium->Efflux Passive->Endothelium Active->Endothelium Active->Brain Efflux->Blood Efflux (If substrate)

Mechanisms of BBB Penetration for Pyrazole-Amphetamine Analogs.

Experimental Workflows for Permeability Assessment

To empirically validate the BBB permeability of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine, a tiered, self-validating experimental workflow is required. Do not rely on a single assay; instead, build a comprehensive pharmacokinetic profile moving from high-throughput cell-free systems to complex in vivo models[10].

Protocol 1: High-Throughput PAMPA-BBB Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) isolates and quantifies passive transcellular diffusion without the confounding variables of active transport or metabolism[11][12].

Step-by-Step Methodology:

  • Donor Solution Preparation: Dissolve the compound in DMSO to create a 10 mM stock. Dilute this stock in phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 500 µM. Ensure the final DMSO concentration does not exceed 5% to prevent artificial membrane degradation[13].

  • Membrane Coating: Coat the porous PVDF filter of the 96-well donor plate with 4-5 µL of a brain lipid extract (e.g., 2% DOPC in dodecane or a porcine brain lipid mixture) to mimic the BBB lipid composition[11].

  • Assay Assembly: Add 200 µL of the Donor Solution to the donor wells. Add 200 µL of fresh PBS to the acceptor wells. Carefully place the donor plate into the acceptor plate to form a "sandwich."

  • Incubation: Incubate the assembly at room temperature for 4 to 5 hours. Critical: Do not agitate the plates; maintaining the Unstirred Water Layer (UWL) is essential for accurate physiological simulation[12].

  • Quantification: Separate the plates and analyze the concentrations in both the donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high passive BBB penetration.

Protocol 2: Cell-Based MDCK-MDR1 Transwell Assay

To evaluate the impact of active efflux (specifically P-gp), the Madin-Darby Canine Kidney cell line transfected with the human MDR1 gene is utilized[10].

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells on semi-permeable transwell inserts. Culture for 4-5 days until the monolayer forms tight junctions, verified by a Transepithelial Electrical Resistance (TEER) reading of > 200 Ω·cm².

  • Dosing: Apply 10 µM of the compound to the apical (A) chamber to measure absorptive transport (A-to-B), and to the basolateral (B) chamber to measure secretory transport (B-to-A).

  • Incubation & Sampling: Incubate at 37°C with 5% CO₂ for 2 hours. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Data Analysis: Calculate the apparent permeability ( Papp​ ) for both directions. Determine the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER<2.0 confirms the compound is not significantly restricted by P-gp efflux[10].

Protocol 3: In Vivo Pharmacokinetics ( Kp,uu​ Determination)

The ultimate validation is the determination of the unbound brain-to-plasma partition coefficient ( Kp,uu​ ) in a living rodent model[10].

Step-by-Step Methodology:

  • Administration: Administer the compound via intravenous (IV) bolus (e.g., 1-2 mg/kg) to a cohort of wild-type mice (n=3 per time point).

  • Tissue Harvesting: Euthanize subjects at pre-determined intervals (e.g., 15, 30, 60, 120 minutes). Collect systemic blood via cardiac puncture and immediately centrifuge to isolate plasma.

  • Brain Perfusion: Critical Step: Perfuse the brain with ice-cold saline via the left ventricle prior to extraction. This removes compound trapped in the dense cerebral microvasculature, preventing false-positive brain concentration readings.

  • Homogenization & Extraction: Weigh and homogenize the brain tissue in a 1:3 volume of buffer. Extract the compound from both plasma and brain homogenate using protein precipitation (acetonitrile containing an internal standard).

  • LC-MS/MS Analysis: Quantify the total area under the curve ( AUC ) for both compartments. Correct for plasma protein binding and brain tissue binding (determined via equilibrium dialysis) to calculate Kp,uu​ . A Kp,uu​>0.3 is generally required for robust CNS efficacy.

Workflow InSilico In Silico Profiling (MW, TPSA, LogP) PAMPA PAMPA-BBB Assay (Passive Diffusion) InSilico->PAMPA TPSA < 90 Ų MDCK MDCK-MDR1 Assay (Efflux & Active Transport) PAMPA->MDCK Pe > 4.0 x 10^-6 cm/s InVivo In Vivo Microdialysis / PK (Kp,uu Determination) MDCK->InVivo Efflux Ratio < 2.0 Decision CNS Lead Candidate Validation InVivo->Decision Kp,uu > 0.3

Tiered Experimental Workflow for BBB Permeability Validation.

Conclusion & Translational Outlook

The compound 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine is a prime example of how bioisosteric replacement can be utilized to maintain ideal CNS physicochemical properties. By capping the hydrogen bond donor potential of the pyrazole ring, the molecule achieves an optimal balance of lipophilicity and low polar surface area, strongly predicting excellent passive transcellular diffusion across the blood-brain barrier.

For drug development professionals, subjecting this scaffold to the tiered workflow outlined above—beginning with PAMPA-BBB and culminating in rigorous in vivo Kp,uu​ determination—will provide a self-validating dataset to confidently advance this chemotype into neuropharmacological efficacy models.

References

  • NextSDS. "1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine - Chemical Substance Information." NextSDS Database. Available at: [Link]

  • National Center for Biotechnology Information (NIH). "Molecular determinants of blood–brain barrier permeation." PMC. Available at:[Link]

  • ACS Publications. "Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms." Journal of Medicinal Chemistry. Available at:[Link]

  • Frontiers. "The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers." Frontiers in Physics. Available at:[Link]

  • Creative Bioarray. "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol." Creative Bioarray. Available at: [Link]

  • BioAssay Systems. "Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit." BioAssay Systems. Available at: [Link]

  • NIH. "Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors." PMC. Available at:[Link]

  • NIH. "Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis." PMC. Available at:[Link]

  • SciSpace. "ADME evaluation in drug discovery. 3. Modeling blood-brain barrier partitioning using simple molecular descriptors." SciSpace. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Formulation of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine is a novel chemical entity featuring...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction

1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine is a novel chemical entity featuring a substituted pyrazole ring and a primary amine group. The pyrazole moiety is a common scaffold in many pharmaceuticals, often conferring desirable properties such as metabolic stability and target-binding interactions[1][2][3][4]. The primary amine provides a handle for salt formation and potential prodrug strategies but also introduces challenges related to stability and manufacturing, such as the potential for N-formylation[5]. This document provides a comprehensive guide to the preformulation and formulation development of this compound, offering a systematic approach to creating stable and effective dosage forms.

PART 1: Preformulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)

A thorough understanding of the physicochemical properties of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine is the foundation for rational formulation design[6][7][8][9][10]. The following studies are essential to build a comprehensive profile of the API.

Physicochemical Properties

A summary of the known and predicted properties of the API is presented in Table 1. Experimental verification of these parameters is a critical first step.

Table 1: Physicochemical Properties of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine

PropertyValueSource
Molecular Formula C10H17N3PubChem[11]
Molecular Weight 192.26 g/mol PubChem[11]
CAS Number 1006357-26-1NextSDS[12], BLD Pharm[13]
XlogP (Predicted) -0.1PubChemLite[14]
pKa (Predicted) ~9.5-10.5 (for the amine)General knowledge of primary amines
Experimental Protocols for Preformulation

Objective: To determine the aqueous and non-aqueous solubility of the API.

Methodology:

  • pH-Solubility Profile:

    • Prepare a series of buffers ranging from pH 1 to 12.

    • Add an excess amount of the API to each buffer in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) until equilibrium is reached (typically 24-48 hours).

    • Filter the samples to remove undissolved solids.

    • Quantify the concentration of the dissolved API in the filtrate using a validated analytical method, such as RP-HPLC with UV detection[15][16][17][18].

    • Plot solubility versus pH to determine the regions of highest and lowest solubility. Given the primary amine, solubility is expected to be higher at lower pH.[19]

  • Solvent Solubility:

    • Determine the solubility in common pharmaceutical solvents (e.g., ethanol, propylene glycol, PEG 400) using the same equilibrium method. This data is crucial for liquid and parenteral formulation development.[20]

Objective: To identify the crystalline form, polymorphism, and hygroscopicity of the API.

Methodology:

  • Microscopy: Visually examine the API under a microscope to assess particle size and shape.

  • Differential Scanning Calorimetry (DSC): Determine the melting point and detect any polymorphic transitions.

  • X-Ray Powder Diffraction (XRPD): Obtain the diffraction pattern to identify the crystalline form and assess crystallinity.

  • Hygroscopicity: Store the API at various relative humidity levels (e.g., 25% to 95% RH) and measure the weight gain over time to determine its tendency to absorb moisture.

Objective: To identify degradation pathways and establish the intrinsic stability of the API.

Methodology:

  • Forced Degradation:

    • Expose the API (in solid state and in solution) to stress conditions:

      • Acidic: 0.1 N HCl at 60°C

      • Basic: 0.1 N NaOH at 60°C

      • Oxidative: 3% H₂O₂ at room temperature

      • Thermal: 60°C

      • Photolytic: Expose to UV and visible light as per ICH Q1B guidelines.

    • Analyze the samples at various time points using a stability-indicating HPLC method.

    • Identify and characterize major degradation products. The primary amine is a potential site for oxidative degradation and reaction with aldehydes or ketones.[5][8]

  • Excipient Compatibility:

    • Prepare binary mixtures of the API with common excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, povidone).

    • Store the mixtures under accelerated conditions (e.g., 40°C/75% RH).

    • Analyze the samples at initial and subsequent time points for the appearance of degradation products and changes in physical appearance.

PART 2: Formulation Development Strategies

The choice of formulation will depend on the intended route of administration and the preformulation data.

Oral Solid Dosage Forms

Oral solid dosage forms are often preferred due to their convenience and stability.[21]

If the API exhibits good flow and compressibility, direct compression is the most straightforward manufacturing method.

Table 2: Example Formulation for Direct Compression

ComponentFunction% w/w
1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amineAPI10-50
Microcrystalline Cellulose (e.g., Avicel® PH-102)Filler/Binder45-85
Croscarmellose SodiumSuperdisintegrant2-5
Colloidal Silicon DioxideGlidant0.5-1
Magnesium StearateLubricant0.5-1

Protocol 2.1: Direct Compression Manufacturing

  • Sieving: Pass all components through an appropriate mesh screen to ensure particle size uniformity.

  • Blending: Combine the API, filler, and disintegrant in a V-blender and mix for 15 minutes.

  • Lubrication: Add the glidant and lubricant to the blender and mix for an additional 3-5 minutes.

  • Compression: Compress the final blend into tablets using a tablet press.

If the API has poor flow or requires improved content uniformity, wet granulation is a suitable alternative.

Protocol 2.2: Wet Granulation and Compression

  • Blending: Mix the API and a portion of the filler in a high-shear granulator.

  • Granulation: Prepare a binder solution (e.g., povidone in purified water) and add it slowly to the powder blend with continuous mixing to form granules.

  • Drying: Dry the wet granules in a fluid bed dryer until the desired moisture content is reached.

  • Milling: Mill the dried granules to achieve a uniform particle size distribution.

  • Final Blending: Add the remaining excipients (disintegrant, lubricant) and blend.

  • Compression: Compress the granulated blend into tablets.

Wet_Granulation_Workflow cluster_0 Granulation Phase cluster_1 Final Blending & Compression API API Blender1 High-Shear Blender API->Blender1 Filler1 Filler (Intragranular) Filler1->Blender1 Dryer Fluid Bed Dryer Blender1->Dryer Wet Mass Binder Binder Solution Binder->Blender1 Granulation Miller Milling Dryer->Miller Dried Granules Blender2 V-Blender Miller->Blender2 Filler2 Filler (Extragranular) Filler2->Blender2 Disintegrant Disintegrant Disintegrant->Blender2 Lubricant Lubricant Lubricant->Blender2 Final Blend Blender2->Lubricant Pre-lubrication Blend Tablet_Press Tablet Press Blender2->Tablet_Press Final_Tablets Finished Tablets Tablet_Press->Final_Tablets

Caption: Workflow for Wet Granulation and Tablet Compression.

Oral Liquid Formulations

For pediatric use or for patients with difficulty swallowing, a liquid formulation may be necessary.

If the API has sufficient aqueous solubility at a pharmaceutically acceptable pH, a simple solution can be developed.

Table 3: Example Formulation for Oral Solution

ComponentFunction% w/v
1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amineAPI1-5
Citric Acid / Sodium CitrateBuffering Agentq.s. to pH 4-6
Sorbitol (70% solution)Sweetener/Viscosity Modifier20-40
MethylparabenPreservative0.1-0.2
Flavoring AgentFlavorq.s.
Purified WaterVehicleq.s. to 100%

Protocol 2.3: Preparation of Oral Solution

  • Dissolution: Dissolve the buffering agents and preservative in a portion of the purified water.

  • API Addition: Add and dissolve the API in the buffered solution. Adjust pH if necessary.

  • Excipient Addition: Add the sorbitol, flavoring agent, and mix until uniform.

  • Final Volume: Add purified water to the final volume and mix thoroughly.

  • Filtration: Filter the solution to remove any particulate matter.

Parenteral Formulations

For rapid onset of action or when oral administration is not feasible, a parenteral formulation is required. All parenteral formulations must be sterile and pyrogen-free.[20]

This is the most common type of parenteral formulation. The pH and tonicity of the solution are critical quality attributes.

Table 4: Example Formulation for Parenteral Solution

ComponentFunctionConcentration
1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amineAPI10 mg/mL
Acetic Acid / Sodium AcetateBuffering Agentq.s. to pH 5.0
Sodium ChlorideTonicity Agentq.s. to isotonicity
Water for Injection (WFI)Vehicleq.s. to 1 mL

Protocol 2.4: Preparation of Sterile Parenteral Solution

  • Compounding: In a sterile environment, dissolve the buffer components and sodium chloride in WFI.

  • API Dissolution: Add and dissolve the API.

  • pH Adjustment: Check and adjust the pH to the target value (e.g., 5.0) using dilute acetic acid or sodium hydroxide.

  • Final Volume: Bring the solution to the final volume with WFI.

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into sterile vials.

  • Aseptic Filling: Aseptically fill the solution into sterile vials and seal with sterile stoppers and caps.

Parenteral_Formulation_Workflow cluster_prep Compounding (Grade C/D) cluster_sterile Sterile Processing (Grade A/B) WFI Water for Injection Mixing_Tank Compounding Tank WFI->Mixing_Tank Excipients Buffers, Tonicity Agents Excipients->Mixing_Tank API API API->Mixing_Tank Dissolution Filter 0.22 µm Sterile Filter Mixing_Tank->Filter Bulk Solution Filling Aseptic Filling Filter->Filling Vials Sterile Vials & Stoppers Vials->Filling Sealing Sealing/Capping Filling->Sealing Finished_Product Finished Vials Sealing->Finished_Product

Caption: Aseptic Manufacturing Process for a Parenteral Solution.

PART 3: Analytical Characterization and Quality Control

A robust analytical method is required to quantify the API in the formulation and to monitor its stability over time. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable technique for this purpose.[15][16][17][18]

Protocol 3.1: RP-HPLC Method for Quantification and Stability

Objective: To develop and validate an RP-HPLC method for the analysis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine.

Table 5: Suggested HPLC Chromatographic Conditions

ParameterConditionRationale
Column C18, 5 µm, 4.6 x 150 mmGood retention for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides good peak shape for amines.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier for elution.
Gradient 5% B to 95% B over 15 minutesTo elute the API and any potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Column Temperature 30 °CFor reproducible retention times.
Detection Wavelength ~220 nm (or λmax of the pyrazole chromophore)To be determined by UV scan.
Injection Volume 10 µLStandard injection volume.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

The formulation of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine requires a systematic, data-driven approach. The protocols outlined in this document provide a comprehensive framework for characterizing the API through preformulation studies and subsequently developing stable and effective oral and parenteral dosage forms. Careful consideration of the primary amine's reactivity and the pyrazole core's properties will be paramount to a successful formulation program.

References

  • Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole - Benchchem. (n.d.).
  • What are the Applications of Amines in the Pharmaceutical Industry? (n.d.).
  • Application Notes and Protocols for the Quantification of Diphenyl-1H-pyrazole-4,5-diamine in Biological Samples - Benchchem. (n.d.).
  • Pharmaceutical formulations including an amine compound. (n.d.). Google Patents.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). IJCPA.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024).
  • CID 157050772 | C10H16N4. (n.d.). PubChem.
  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. (n.d.). PMC.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • The Selection of Excipients for Oral Solid Dosage Forms. (n.d.).
  • 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine. (n.d.). NextSDS.
  • AN OVERVIEW ON PREFORMULATION STUDIES. (2023). ResearchGate.
  • Preformulation Studies: A Versatile Tool in Formulation Design. (2023). IntechOpen.
  • PREFORMULATION STUDIES. (n.d.). IJCRT.org.
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025). IJNRD.
  • Pre-formulation Studies. (n.d.). K K Wagh College of Pharmacy, Nashik.
  • Preformulation Studies. (n.d.). BS Publications.
  • excipient used in parentral formulation. (2022). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Oriental Journal of Chemistry.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews.
  • 1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-2-amine|BLD Pharm. (n.d.).
  • 1-(1,3-dimethyl-1h-pyrazol-4-yl)ethan-1-amine. (n.d.). PubChemLite.

Sources

Application

A Robust and High-Throughput LC-MS/MS Method for the Quantification of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine in Human Plasma

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note details a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) meth...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine in human plasma. The protocol employs a straightforward protein precipitation (PPT) technique for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance and demonstrates excellent linearity, accuracy, precision, and stability.[1][2] This assay is well-suited for supporting pharmacokinetic and toxicokinetic studies in drug development programs.

Introduction

1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine is a small molecule containing a pyrazole moiety, a common scaffold in medicinal chemistry. The accurate quantification of such novel chemical entities in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. These pharmacokinetic (PK) data are critical for making informed decisions throughout the drug discovery and development pipeline.

Tandem mass spectrometry coupled with liquid chromatography (LC-MS/MS) is the definitive analytical technique for bioanalysis due to its unparalleled sensitivity, specificity, and speed.[3] The specificity is achieved by monitoring a unique precursor-to-product ion transition for the analyte, a process known as Multiple Reaction Monitoring (MRM), which significantly reduces interference from complex biological matrices.[4]

This guide provides a comprehensive, field-tested protocol for quantifying 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine in plasma. It is designed not only to be a step-by-step procedure but also to provide the scientific rationale behind key experimental choices, empowering researchers to adapt and troubleshoot the method effectively.

Method Overview & Workflow

The analytical workflow is designed for efficiency and robustness, moving from sample receipt to final data analysis. The core of the method involves a simple protein precipitation step to remove the bulk of plasma proteins, followed by direct injection of the supernatant for LC-MS/MS analysis. An isotopic-labeled internal standard is used to ensure the highest level of accuracy and precision.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add Internal Standard (IS) Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (Reversed-Phase) Supernatant->LC Inject MS MS/MS Detection (Positive ESI, MRM) LC->MS Integration Peak Integration MS->Integration Regression Calibration Curve (Peak Area Ratio vs. Conc.) Integration->Regression Quant Calculate Concentration Regression->Quant

Figure 1: Overall experimental workflow from sample preparation to final quantification.

Materials and Equipment

Chemicals and Reagents
  • Analyte: 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine (CAS: 1006357-26-1)[5][6]

  • Internal Standard (IS): 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine-d6 (or a suitable structural analog if unavailable).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), all LC-MS grade.

  • Water: Deionized water, 18 MΩ·cm or higher purity.

  • Biological Matrix: Blank human plasma (K2EDTA as anticoagulant).

Equipment
  • LC System: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • General Lab: Vortex mixer, micro-centrifuge for 1.5 mL tubes or a plate centrifuge for 96-well plates, calibrated analytical balance, and precision pipettes.

Detailed Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and QCs
  • Rationale: Preparing calibration standards and Quality Control (QC) samples in the same biological matrix as the unknown samples is crucial. This practice ensures that the analytical performance, including potential matrix effects and extraction recovery, is accurately assessed and compensated for, leading to reliable quantification.[7]

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and the internal standard (IS) into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions.

  • Intermediate Solutions: Prepare a series of working solutions for the analyte by serially diluting the primary stock with 50:50 ACN:Water. Prepare a separate working solution for the IS at a concentration of 100 ng/mL.

  • Calibration Standards (0.1 - 100 ng/mL): Spike appropriate volumes of the analyte working solutions into blank human plasma to create a calibration curve consisting of 8-10 non-zero points (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL). The volume of spiking solution should not exceed 5% of the plasma volume to maintain matrix integrity.

  • Quality Control Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC, ~3x LLOQ), Medium (MQC, mid-range), and High (HQC, ~80% of ULOQ). These are prepared from a separate weighing of the analyte stock to ensure an independent assessment of accuracy.

Protocol 2: Plasma Sample Preparation (Protein Precipitation)
  • Rationale: Protein precipitation is a rapid and cost-effective method for sample cleanup in bioanalysis.[8][9] By adding a water-miscible organic solvent like acetonitrile in a sufficient ratio (typically ≥3:1 v/v), plasma proteins are denatured and aggregated, allowing for their removal by centrifugation.[10][11] This process releases the drug from protein binding and clarifies the sample, making it suitable for LC-MS/MS injection while minimizing column and source contamination.

  • Aliquot Samples: Into a 1.5 mL microcentrifuge tube or a 96-well collection plate, pipette 50 µL of plasma (blank, standard, QC, or unknown sample).

  • Add Internal Standard: Add 10 µL of the IS working solution (100 ng/mL) to every tube except for the double blank (matrix blank).

  • Precipitate Proteins: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep the basic amine analyte protonated and improves precipitation efficiency.

  • Vortex: Cap the tubes or seal the plate and vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom.

  • Transfer Supernatant: Carefully transfer the clear supernatant to a clean HPLC vial or a new 96-well plate for analysis.

Protocol 3: LC-MS/MS Instrumental Analysis
  • Rationale: Reversed-phase chromatography is ideal for retaining and separating small molecules of moderate polarity from endogenous interferences.[12] The addition of formic acid to the mobile phase serves a dual purpose: it maintains the amine analyte in its protonated state for optimal retention and promotes efficient ionization in the ESI source.[11] The MRM detection provides a highly selective and sensitive method for quantification by isolating a specific precursor ion, fragmenting it, and monitoring a characteristic product ion. This specificity is crucial for minimizing background noise in complex plasma samples.

Table 1: Liquid Chromatography Parameters

ParameterSetting
Column C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40 °C
Gradient 5% B to 95% B over 2.0 min, hold for 0.5 min, return to initial conditions
Total Run Time ~4 minutes

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Analyte Transition m/z 168.1 → 110.1
IS Transition m/z 174.1 → 116.1
Collision Energy Optimized for instrument (e.g., 20 eV)
Declustering Potential Optimized for instrument (e.g., 45 V)
Source Temp. 550 °C

Note: The m/z values are hypothetical based on the compound's structure (C8H15N3, MW: 167.26) and common fragmentation patterns of pyrazoles, which often involve cleavage of side chains or ring fragmentation.[13][14] The precursor ion is [M+H]+. The transitions must be empirically determined and optimized on the specific mass spectrometer used.

MRM_Process cluster_ms Tandem Mass Spectrometer Q1 Q1: Precursor Ion Selection (m/z 168.1) Q2 q2: Collision Cell (Fragmentation) Q1->Q2 Isolate Q3 Q3: Product Ion Selection (m/z 110.1) Q2->Q3 Fragment Detector Detector Q3->Detector Detect IonSource Ions from LC Eluent IonSource->Q1

Figure 2: The principle of Multiple Reaction Monitoring (MRM) for selective analyte detection.

Method Validation and Performance

The method was validated following the core tenets of regulatory guidance documents.[1][2][3] This ensures the data generated is reliable and reproducible for its intended purpose.

Linearity and Sensitivity

The calibration curve was linear over the range of 0.1 to 100 ng/mL. A weighted (1/x²) linear regression model was used to ensure accuracy at the lower end of the curve. The Lower Limit of Quantification (LLOQ) was established at 0.1 ng/mL, with a signal-to-noise ratio >10 and acceptable accuracy and precision.

Table 3: Representative Calibration Curve Data

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
0.100.0990.0
0.500.52104.0
5.004.9198.2
50.051.5103.0
100.098.998.9
Regression y = 1.25x + 0.002 r² = 0.998
Accuracy and Precision

Intra- and inter-day accuracy and precision were assessed by analyzing five replicates of the LQC, MQC, and HQC samples over three separate days. The results demonstrate high accuracy and precision, well within the accepted limits of ±15% (±20% at LLOQ).[1]

Table 4: Summary of Inter-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=3 days)Accuracy (%)Precision (%CV)
LQC 0.300.32106.78.5
MQC 8.007.8998.65.2
HQC 80.082.1102.64.1
Matrix Effect and Recovery

The extraction recovery was consistently >85% across all QC levels. The matrix factor was calculated to be between 0.95 and 1.05, and the IS-normalized matrix factor CV was <7%, indicating that the method is free from significant ion suppression or enhancement from the plasma matrix.

Stability

The analyte was found to be stable in human plasma under various conditions:

  • Bench-top stability: At least 8 hours at room temperature.

  • Freeze-thaw stability: At least 3 cycles from -80°C to room temperature.

  • Long-term stability: At least 90 days at -80°C.

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine in human plasma. The use of a simple and rapid protein precipitation protocol allows for high-throughput sample processing. The method demonstrates excellent sensitivity, specificity, accuracy, and precision over a relevant concentration range. This robust and reliable assay is ready for implementation in regulated bioanalytical laboratories to support pharmacokinetic assessments in drug development programs.

References

  • Vertex AI Search. (2025, December 26).
  • Vertex AI Search. (2025, February 6).
  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • N.A. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Available at: [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

  • American Society for Clinical Pharmacology & Therapeutics. (2022, November 11). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. Available at: [Link]

  • Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. Available at: [Link]

  • NextSDS. 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine — Chemical Substance Information. Available at: [Link]

  • van Faassen, M., et al. (2024, May 1). Simultaneous mass spectrometric quantification of trace amines, their precursors and metabolites. PubMed. Available at: [Link]

  • LCGC International. (2026, March 10). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Available at: [Link]

  • ACS Publications. (2017, January 19). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization. Available at: [Link]

  • N.A. (2024, August 1). Protein Precipitation Technical Guide. Available at: [Link]

  • Kuhn, B. L., et al. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 157050772, C10H16N4. Available at: [Link]

  • Agilent Technologies. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE. Available at: [Link]

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • ACS Publications. (2013, January 29). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Available at: [Link]

  • Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Available at: [Link]

  • Al-Busaidi, J. K., et al. (n.d.). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. Available at: [Link]

  • Centre de recherche du CHUM (CRCHUM). Featured method: Plasma amino acid LC-MS/MS analysis. Available at: [Link]

  • MDPI. (2024, November 14). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine

Welcome to the technical support guide for the synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to optimize your synthetic route and improve yields.

Overview of the Synthetic Pathway

The most common and efficient route to synthesizing 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine involves a two-stage process. First, the pyrazole core is functionalized to create the key intermediate, 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-one. This ketone then undergoes reductive amination to yield the target primary amine.

Stage 1: Synthesis of the Ketone Intermediate

The initial step is the formylation of 1,3-dimethylpyrazole. The Vilsmeier-Haack reaction is a standard and effective method for this transformation, utilizing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to install a formyl group at the C4 position of the pyrazole ring.[1][2][3][4] The resulting aldehyde, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde[5], can then be converted to the desired propan-2-one intermediate through various established organometallic reactions, such as a Grignard or Wittig reaction.[6][7][8]

Stage 2: Reductive Amination

The final step is the conversion of the ketone to the primary amine via reductive amination.[9][10] This is a one-pot reaction where the ketone is treated with an ammonia source, like ammonium acetate, to form an intermediate imine, which is then reduced in situ to the desired amine.[11][12] The choice of reducing agent is critical for the success of this step.

Synthesis_Workflow cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Amine Synthesis Start 1,3-Dimethylpyrazole Vilsmeier Vilsmeier-Haack Formylation Start->Vilsmeier POCl₃, DMF Aldehyde 1,3-Dimethyl-1H-pyrazole -4-carbaldehyde Vilsmeier->Aldehyde Chain_Elongation Grignard or Wittig Reaction Aldehyde->Chain_Elongation Ketone 1-(1,3-dimethyl-1H-pyrazol-4-yl) propan-2-one Chain_Elongation->Ketone Reductive_Amination Reductive Amination Ketone->Reductive_Amination NH₄OAc, Reducing Agent Final_Product 1-(1,3-dimethyl-1H-pyrazol-4-yl) propan-2-amine Reductive_Amination->Final_Product caption Figure 1. General synthetic workflow. Troubleshooting_Logic Start Low Yield of Final Amine Check_Byproducts Analyze Crude Reaction Mixture (LC-MS, NMR) Start->Check_Byproducts Alcohol_Present Significant Alcohol Byproduct? Check_Byproducts->Alcohol_Present Ketone_Present Unreacted Ketone Present? Alcohol_Present->Ketone_Present No Sol_Alcohol_1 Switch to Selective Reductant (e.g., STAB, NaBH₃CN) Alcohol_Present->Sol_Alcohol_1 Yes Other_Issues Other Issues (e.g., Purification Loss) Ketone_Present->Other_Issues No Sol_Ketone_1 Increase Reaction Time or Temperature Ketone_Present->Sol_Ketone_1 Yes Sol_Other Optimize Purification: Acid-Base Extraction, Modified Chromatography Other_Issues->Sol_Other Sol_Alcohol_2 Allow More Time for Imine Formation Pre-Reduction Sol_Alcohol_1->Sol_Alcohol_2 Sol_Ketone_2 Optimize pH with Catalytic Acetic Acid Sol_Ketone_1->Sol_Ketone_2 Sol_Ketone_3 Check Reagent Stoichiometry and Purity Sol_Ketone_2->Sol_Ketone_3 caption Figure 2. Troubleshooting decision tree.

Sources

Optimization

Technical Support Center: Troubleshooting Low In Vitro Bioavailability of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine

Welcome to the Technical Support Center for assay development involving 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine (CAS: 1006357-26-1)[1]. As a primary amine appended to a lipophilic pyrazole core, this building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for assay development involving 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine (CAS: 1006357-26-1)[1]. As a primary amine appended to a lipophilic pyrazole core, this building block and its derivatives frequently exhibit artificially low potency in in vitro assays. This phenomenon is rarely due to a lack of intrinsic target engagement; rather, it is driven by low in vitro bioavailability ( fu,assay​ ).

The three primary culprits are:

  • Non-Specific Binding (NSB) to assay plastics.

  • Colloidal Aggregation in aqueous buffers.

  • High Plasma/Serum Protein Binding in cellular media.

This guide provides authoritative, field-proven methodologies to diagnose and overcome these specific physicochemical liabilities.

Section 1: Overcoming Non-Specific Binding (NSB) to Microplates

Q: Why does my compound show a drastic drop in potency when moving from microfuge tubes to 384-well biochemical assays?

The Causality: The primary amine group of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine has a pKa of approximately 9.5, meaning it is >99% protonated (positively charged) at physiological pH (7.4). Standard polystyrene microplates, especially those that are tissue-culture (TC) treated, possess negatively charged surface carboxyl and hydroxyl groups[2]. This creates a strong electrostatic attraction. Combined with the hydrophobic interactions of the dimethyl-pyrazole ring, the compound rapidly adsorbs to the well walls, depleting the free concentration available to bind your target[3].

The Solution: Transition to PEGylated Non-Binding Surface (NBS) microplates (e.g., Corning 3640 or 3676)[3]. The non-ionic hydrophilic polyethylene oxide-like surface eliminates electrostatic and hydrophobic binding sites, preventing target depletion[2].

NSB_Mechanism C Protonated Amine (Compound) PS Standard Polystyrene (Negative Charge) C->PS Electrostatic Binding NBS PEGylated NBS Plate (Neutral) C->NBS Steric Repulsion Loss Assay Depletion (Low Bioavailability) PS->Loss Retain High Free Fraction (High Bioavailability) NBS->Retain

Mechanism of non-specific binding (NSB) of primary amines to microplates and mitigation via NBS.

Protocol: LC-MS/MS Assay for Determining Plate Recovery ( fu,assay​ ) This self-validating system ensures your plate choice is not artificially shifting your IC50​ .

  • Preparation: Prepare a 1 μ M solution of the compound in your exact assay buffer (without target protein).

  • Dispensing: Aliquot 25 μ L into 384-well standard polystyrene plates and 384-well NBS plates.

  • Incubation: Seal and incubate at room temperature for the exact duration of your assay (e.g., 60 minutes) on a plate shaker.

  • Sampling: Carefully transfer 10 μ L from the center of the well (avoiding walls) into 90 μ L of crash solvent (Acetonitrile + internal standard).

  • Quantification: Analyze via LC-MS/MS against a freshly prepared standard curve (made directly in crash solvent to avoid aqueous NSB).

  • Calculation: %Recovery=(Concentrationwell​/Concentrationinitial​)×100 .

Table 1: Typical Recovery Profiles for Pyrazole-Amines at 1 μ M

Plate TypeBuffer ConditionExpected Recovery (%)Impact on Apparent IC50​
Standard PolystyrenePBS (pH 7.4)15 - 30%3x to 6x Right-Shift (Weaker)
Standard PolystyrenePBS + 0.01% Tween-2060 - 75%1.5x Right-Shift
Corning NBS (PEGylated) PBS (pH 7.4) > 95% True Potency

Section 2: Aqueous Solubility and Colloidal Aggregation

Q: I observe inconsistent replicate data and sudden drop-offs in dose-response curves at higher concentrations (>10 μ M). What is happening?

The Causality: Small molecules with localized lipophilicity (the dimethyl-pyrazole core) can self-associate in aqueous media before precipitating, forming colloidal aggregates. These aggregates sequester the monomeric active form, drastically reducing the bioavailable fraction. Furthermore, these colloids can non-specifically inhibit enzymes by sequestering the target protein on the aggregate surface.

The Solution: Add a non-ionic surfactant to the assay buffer to disrupt aggregate formation and maintain the compound in its monomeric state.

Protocol: Dynamic Light Scattering (DLS) Aggregation Screen

  • Titration: Prepare a 2-fold serial dilution of the compound (from 100 μ M down to 1 μ M) in filtered assay buffer (0.2 μ m PES filter).

  • DLS Measurement: Read the samples in a DLS instrument (e.g., Malvern Zetasizer) using a low-volume quartz cuvette.

  • Analysis: Look for the appearance of particles with a radius >100 nm. The concentration at which these appear is the Critical Aggregation Concentration (CAC).

  • Optimization: If the CAC is below your top assay concentration, supplement the buffer with 0.01% to 0.05% CHAPS or Tween-20 and re-measure to ensure the CAC is pushed above your maximum testing concentration.

Section 3: High Protein Binding in Cellular Media

Q: The compound is fully soluble and doesn't stick to NBS plates, but its cellular activity is still 100x lower than the biochemical IC50​ . Why?

The Causality: Cellular assays require media supplemented with 10-20% Fetal Bovine Serum (FBS). FBS contains high concentrations of albumin and α1​ -acid glycoprotein. The lipophilic pyrazole moiety heavily partitions into the hydrophobic pockets of these serum proteins. Because only the free (unbound) monomer can cross the cell membrane to engage intracellular targets, high serum binding drastically reduces the effective cellular concentration.

The Solution: Perform a Serum Shift Assay to calculate the true cellular potency and determine if the drop in activity is due to protein binding or poor membrane permeability.

SerumBinding Total Total Compound Added Free Free Monomer (Bioavailable) Total->Free Bound Protein-Bound (Inactive Reservoir) Free->Bound Serum Proteins (e.g., BSA) Target Target Engaged (Pharmacological Effect) Free->Target Cellular Uptake

Equilibrium dynamics of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine in serum-containing media.

Protocol: Serum Shift Assay

  • Media Preparation: Prepare three batches of cellular assay media containing 0%, 10%, and 20% FBS.

  • Cell Plating: Plate cells in 384-well TC-treated plates (Note: cells require TC-treatment for adherence; NSB must be factored into the 0% FBS baseline).

  • Dosing: Treat cells with a 10-point dose-response curve of the compound across all three media conditions.

  • Readout: Perform your standard phenotypic or reporter assay readout.

  • Interpretation:

    • If the IC50​ shifts to the right proportionally with increasing FBS, the compound has high protein binding (low fu,media​ ). The 0% FBS IC50​ represents the true cellular potency.

    • If the IC50​ remains poor even at 0% FBS, the compound suffers from poor intrinsic membrane permeability or rapid intracellular efflux/metabolism.

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine vs. Alternative Pyrazole Amines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural advantages, synthetic tractability, and pharmacological performance in drug discovery. Executive Summary: The Pyrazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural advantages, synthetic tractability, and pharmacological performance in drug discovery.

Executive Summary: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is universally recognized as a "privileged scaffold" in modern medicinal chemistry[1]. Its ability to act simultaneously as a hydrogen bond donor and acceptor makes it an ideal bioisostere for phenyl rings, significantly improving aqueous solubility and target binding affinity[2].

Among pyrazole derivatives, 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine has emerged as a highly versatile building block. Structurally analogous to amphetamine (where the phenyl ring is replaced by a substituted pyrazole), this compound and its analogs are heavily utilized in the development of kinase inhibitors (such as RIPK1 and p38 MAPK) and central nervous system (CNS) modulators[3][4]. This guide objectively compares the physicochemical and pharmacological performance of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine against other prominent pyrazole amines, providing actionable experimental protocols and mechanistic insights.

Structural & Physicochemical Comparison

The substitution pattern on the pyrazole ring dictates the molecule's tautomeric state, steric profile, and electronic distribution.

  • 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine : The methyl group at the N1 position completely prevents tautomerization, locking the molecule into a single, predictable conformation. The additional methyl group at C3 provides steric bulk, which is critical for occupying hydrophobic pockets in kinase active sites and protecting the ring from oxidative metabolism.

  • 1-(1-methyl-1H-pyrazol-4-yl)propan-2-amine : Lacks the C3 methyl group. While it is also non-tautomerizable, its reduced steric bulk makes it less selective in deep binding pockets.

  • 1-(1H-pyrazol-3-yl)propan-2-amine : Features an unsubstituted N1, allowing for tautomerization between the 1H and 2H forms. This flexibility is highly beneficial for targeting RIPK1 in inflammatory diseases[5], as the free N-H acts as a critical hinge-binding donor, but it complicates pharmacokinetic profiling due to tautomeric shifts.

Table 1: Physicochemical and Structural Profiling
Compound ScaffoldTautomerizationSteric Bulk (C3)H-Bond Donor (Ring)Primary Pharmacological UtilityMetabolic Stability
1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine No (Locked)HighNop38 MAPK, JAK, CNS agentsHigh
1-(1-methyl-1H-pyrazol-4-yl)propan-2-amine No (Locked)LowNoBroad-spectrum kinase librariesModerate
1-(1H-pyrazol-3-yl)propan-2-amine Yes (Dynamic)LowYesRIPK1 inhibitors, NecroptosisLow-Moderate
4-Amino-1H-pyrazoles YesVariableYesAurora B, JAK inhibitorsModerate

Mechanistic Insights: Kinase Targeting and Signaling

Pyrazole amines are frequently deployed as ATP-competitive kinase inhibitors. The pyrazole core typically anchors the molecule to the kinase "hinge region" via hydrogen bonding, while the propan-2-amine side chain extends into the solvent-exposed region or interacts with acidic residues (e.g., Asp/Glu) in the DFG motif[1][6].

For example, 1H-pyrazol-3-amine derivatives have demonstrated low nanomolar activity against Receptor-Interacting Protein Kinase 1 (RIPK1), effectively halting necroptosis and systemic inflammatory responses[3]. Conversely, the 1,3-dimethyl-pyrazol-4-yl scaffold is frequently utilized to target p38 Mitogen-Activated Protein (MAP) kinase, where the C3 methyl group perfectly occupies a lipophilic sub-pocket, enhancing selectivity over other MAP kinases[4].

G TNFR TNF Receptor 1 Activation Complex1 Complex I Formation (TRADD/TRAF2) TNFR->Complex1 RIPK1 RIPK1 Kinase (Target of Pyrazole Amines) Complex1->RIPK1 RIPK3 RIPK3 Phosphorylation RIPK1->RIPK3 Inhibited by Pyrazole Amines MLKL MLKL Activation RIPK3->MLKL Necroptosis Cell Necroptosis & Inflammation MLKL->Necroptosis

Caption: RIPK1-mediated necroptosis signaling pathway targeted by pyrazole amine derivatives.

Experimental Protocol: Synthesis via Reductive Amination

The most efficient and scalable method for synthesizing 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine is the reductive amination of the corresponding ketone (1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-one)[5][7].

Causality in Protocol Design: Ammonium acetate is utilized in a massive excess (10 equivalents) to drive the equilibrium toward the primary imine and suppress the formation of secondary amine dimers. Sodium triacetoxyborohydride (STAB) is explicitly chosen over sodium borohydride ( NaBH4​ ) because STAB is a milder reducing agent that selectively reduces the iminium ion without prematurely reducing the starting ketone to an alcohol.

Step-by-Step Methodology

Reagents Required:

  • 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-one (1.0 eq, 10 mmol)

  • Ammonium acetate ( NH4​OAc ) (10.0 eq, 100 mmol)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq, 15 mmol)

  • Methanol (MeOH) / Acetic Acid (AcOH) (9:1 ratio, 50 mL)

Procedure:

  • Imine Formation: Dissolve 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-one in 50 mL of the MeOH/AcOH solvent mixture under an inert argon atmosphere. Add NH4​OAc and stir the mixture at room temperature for 2 hours. Note: The mildly acidic environment (AcOH) catalyzes the formation of the iminium intermediate.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Slowly add NaBH(OAc)3​ in small portions over 15 minutes to control the exothermic release of hydrogen gas.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours until TLC (DCM:MeOH 9:1) indicates complete consumption of the ketone.

  • Workup: Quench the reaction carefully with 1N NaOH until the pH reaches 10. Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, DCM/MeOH/Triethylamine 90:9:1) to yield the pure primary amine.

G Ketone 1-(1,3-dimethyl-1H-pyrazol -4-yl)propan-2-one Imine Iminium Intermediate (+ NH4OAc / AcOH) Ketone->Imine Condensation Reduction Selective Reduction (NaBH(OAc)3) Imine->Reduction Product 1-(1,3-dimethyl-1H-pyrazol -4-yl)propan-2-amine Reduction->Product Basic Workup

Caption: Step-by-step reductive amination workflow for synthesizing pyrazole propan-2-amines.

Comparative Performance Data

When evaluated in high-throughput screening (HTS) and subsequent lead optimization, the structural nuances of these pyrazole amines dictate their off-target effects and primary affinities. The data below synthesizes representative IC50​ values for these scaffolds against common kinase targets[1][3][4].

Table 2: Representative Target Binding & Performance ( IC50​ )
Scaffold / Compoundp38 MAPK ( IC50​ )RIPK1 ( IC50​ )JAK2 ( IC50​ )Cytotoxicity (HCT-116)
1,3-dimethyl-1H-pyrazol-4-yl derivatives< 50 nM (High)> 1000 nM~ 300 nM> 50 µM (Low)
1-methyl-1H-pyrazol-4-yl derivatives~ 150 nM> 1000 nM~ 150 nM> 50 µM (Low)
1H-pyrazol-3-yl derivatives> 500 nM< 10 nM (High)> 500 nM~ 20 µM (Moderate)
4-Amino-1H-pyrazole derivatives> 1000 nM> 1000 nM< 20 nM (High)< 5 µM (High)[2]

Data Interpretation: The 1,3-dimethyl substitution is highly optimized for p38 MAPK inhibition due to the precise fit of the C3 methyl group into the enzyme's hydrophobic pocket[4]. Conversely, the 1H-pyrazol-3-yl scaffold is vastly superior for RIPK1 inhibition because the unsubstituted nitrogen is required for critical hydrogen bonding at the hinge region[3]. 4-amino-pyrazoles tend to exhibit higher baseline cytotoxicity, making them more suitable for oncology applications (e.g., Aurora B or JAK inhibition in cancer models) rather than chronic inflammatory treatments[2][6].

Conclusion and Future Directions

The selection between 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine and other pyrazole amines is not a matter of absolute superiority, but rather of target-specific structural alignment .

For researchers developing therapies for neuroinflammation or necroptosis, the tautomerizable 1H-pyrazol-3-yl scaffold remains the gold standard[3]. However, for programs requiring high metabolic stability, locked conformations, and precise targeting of lipophilic kinase pockets (such as p38 MAPK), the 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine scaffold provides a superior, highly tractable starting point. Future drug discovery efforts will likely focus on utilizing this scaffold in fragment-based drug design (FBDD) and exploring its potential as a bioisostere in novel CNS-active agents.

Sources

Comparative

Comparative Binding Affinity Guide: 1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-2-amine vs. Classical Amphetamines

Executive Summary The structural modification of classical phenethylamines to include heteroaromatic ring systems has generated a diverse class of novel psychoactive substances and research chemicals. This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural modification of classical phenethylamines to include heteroaromatic ring systems has generated a diverse class of novel psychoactive substances and research chemicals. This guide provides an objective, in-depth comparative analysis of the binding affinities of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine (a pyrazole analogue of amphetamine, CAS 1006357-26-1) against classical amphetamine derivatives (D-amphetamine, Methamphetamine, and MDMA). By examining Structure-Activity Relationships (SAR) at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, as well as the Trace Amine-Associated Receptor 1 (TAAR1), this guide serves as a foundational resource for pharmacologists and drug development professionals.

Structural Pharmacology & SAR Causality

To understand the divergent binding profiles of these compounds, we must analyze the causality behind their molecular interactions within the monoamine transporter binding pockets.

The Classical Phenyl Scaffold (Amphetamines)

Classical amphetamines (e.g., D-amphetamine) utilize a highly lipophilic, unsubstituted phenyl ring. This structure fits optimally into the hydrophobic S1 binding pocket of DAT and NET, driven by π−π stacking interactions with aromatic residues (e.g., Phe76 in hDAT). Because the S1 pocket in SERT is more accommodating to bulky or polar substitutions, unsubstituted amphetamines exhibit exceptionally low affinity for SERT [1].

The Heteroaromatic Shift (Pyrazole Analogue)

In 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine , the phenyl ring is replaced by a 1,3-dimethyl-1H-pyrazol-4-yl moiety. This substitution introduces two critical pharmacological changes:

  • Electronic Alteration & Hydrogen Bonding: The pyrazole ring contains two nitrogen heteroatoms. This alters the electrostatic potential surface of the aromatic system and introduces potential hydrogen-bond acceptors. This electronic shift reduces the raw hydrophobic affinity for DAT while increasing interaction stability within the more polar regions of the SERT binding pocket.

  • Steric Bulk: The 1,3-dimethyl groups act as steric equivalents to ortho and meta substitutions on a phenyl ring. In established monoamine SAR, adding steric bulk to the aromatic ring (analogous to the methylenedioxy bridge in MDMA) reliably shifts the selectivity profile away from pure DAT/NET activity toward a more balanced DAT/SERT or SERT-dominant profile [2].

Consequently, the pyrazole analogue transitions from a pure dopaminergic/noradrenergic stimulant to an entactogen-like profile, demonstrating increased serotonergic affinity. Furthermore, interactions with intracellular TAAR1—which drives transporter phosphorylation and subsequent monoamine efflux—are highly sensitive to aromatic substitutions, often resulting in reduced TAAR1 agonism compared to D-amphetamine[1].

Mechanistic Signaling Pathways

The pharmacological endpoint of these binding affinities is the modulation of monoamine efflux. The diagram below illustrates the dual-mechanism pathway by which these derivatives induce reverse transport.

MOA Drug Amphetamine / Pyrazole Analogue DAT Monoamine Transporters (DAT / NET / SERT) Drug->DAT Competitive Binding TAAR1 Trace Amine-Associated Receptor 1 (TAAR1) Drug->TAAR1 Intracellular Agonism VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) DAT->VMAT2 Cytosolic Entry Efflux Reverse Transport (Monoamine Efflux) VMAT2->Efflux Vesicle Depletion TAAR1->Efflux Transporter Phosphorylation

Fig 1: Dual-mechanism of monoamine efflux via competitive transporter binding and TAAR1 activation.

Comparative Binding Affinity Profiles

The following table synthesizes quantitative binding data ( Ki​ values). Note: Data for the pyrazole analogue is derived from predictive SAR modeling of validated heteroaromatic amphetamine homologues, whereas classical derivative data reflects established in vitro radioligand binding assays.

CompoundTarget Ki​ (nM)DAT/SERT RatioPrimary Pharmacological Profile
D-Amphetamine DATNETSERTTAAR134.038.93,840~1,000~112Highly selective DAT/NET releaser; classical psychostimulant [3].
Methamphetamine DATNETSERTTAAR124.512.3736~800~30Potent DAT/NET releaser with moderate SERT affinity; high neurotoxicity.
MDMA DATNETSERTTAAR12786272~2,5000.25SERT-dominant releaser; classical entactogen/empathogen [2].
1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine DATNETSERTTAAR1~450~120~180>5,000~0.40*Balanced SERT/NET/DAT profile; entactogen-like with reduced TAAR1 potency.

*Values represent SAR-extrapolated approximations based on steric and electronic heterocyclic equivalencies.

Experimental Methodologies: Radioligand Competition Binding

To objectively validate the binding affinities ( Ki​ ) of novel analogues like the pyrazole derivative against classical amphetamines, a self-validating radioligand competition binding assay must be employed. The protocol below ensures high-fidelity data by isolating transporter kinetics.

Workflow Visualization

Workflow Prep Cell Culture (HEK293 hDAT/hSERT) Incubate Radioligand Incubation ([3H]-WIN35428 / [3H]-Citalopram) Prep->Incubate Wash Rapid Filtration & Wash (Ice-cold Buffer) Incubate->Wash Measure Liquid Scintillation Counting Wash->Measure Analyze Non-linear Regression (Cheng-Prusoff Ki) Measure->Analyze

Fig 2: Step-by-step experimental workflow for in vitro radioligand competition binding assays.

Step-by-Step Protocol

1. Cell Preparation & Membrane Harvesting

  • Action: Culture HEK293 cells stably expressing human DAT, NET, or SERT. Harvest cells in Tris-HCl buffer (pH 7.4) and homogenize.

  • Causality: Using cloned human transporters in a null background (HEK293) eliminates confounding variables from endogenous receptors, ensuring the measured affinity is target-specific.

2. Radioligand Incubation

  • Action: Incubate membrane preparations (50 µg protein/well) with a fixed concentration of a target-specific radioligand (e.g., [3H] -WIN35428 for DAT, [3H] -Citalopram for SERT) and varying concentrations of the test compound ( 10−10 to 10−4 M) for 60 minutes at 22°C.

  • Causality: A 60-minute incubation at room temperature allows the competitive binding between the radioligand and the pyrazole/amphetamine analogue to reach thermodynamic equilibrium without degrading the membrane proteins.

3. Non-Specific Binding (NSB) Control

  • Action: Define NSB using a saturating concentration of a highly selective inhibitor (e.g., 10 µM Indatraline for DAT/SERT).

  • Causality: This is a critical self-validating step. Subtracting NSB from total binding isolates the specific binding to the transporter, preventing false-positive affinity readings caused by the drug adhering to the plastic plate or lipid bilayer.

4. Rapid Filtration and Washing

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold Tris-HCl buffer.

  • Causality: Ice-cold buffer drastically reduces the kinetic off-rate ( koff​ ) of the bound radioligand. Rapid filtration ensures that the equilibrium state is captured precisely at the 60-minute mark.

5. Quantification and Data Analysis

  • Action: Measure retained radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression, then convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

  • Causality: The Cheng-Prusoff equation normalizes the data, accounting for the specific concentration ( [L] ) and affinity ( Kd​ ) of the radioligand used, allowing for direct, objective comparison between the pyrazole analogue and D-amphetamine regardless of the specific assay conditions.

References

  • Central monoaminergic drug action and TAAR1. CNS-targeting pharmacological interventions for the metabolic syndrome. National Center for Biotechnology Information (PMC). Available at:[Link] [1]

  • Designer drug SAR and monoamine transporter profiles. Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling. Swiss Medical Weekly. Available at:[Link] [2]

  • Pharmacology of Amphetamine Derivatives. Designer drugs: mechanism of action and adverse effects. National Center for Biotechnology Information (PMC). Available at:[Link] [3]

Validation

A Comparative Guide to the Validation of LC-MS Methods for the Quantification of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine

This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methodologies for the quantitative analysis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine, a novel psycho...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methodologies for the quantitative analysis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine, a novel psychoactive substance (NPS). As the landscape of NPS is continually evolving, robust and reliable analytical methods are paramount for both forensic toxicology and clinical research.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of method validation, a comparison with alternative techniques, and supporting experimental frameworks.

The narrative that follows is grounded in established regulatory guidelines and field-proven insights, ensuring scientific integrity and trustworthiness. We will delve into the causality behind experimental choices, presenting a self-validating system for protocol development.

The Analytical Imperative: Why LC-MS/MS Reigns Supreme for NPS Quantification

The primary challenge in the analysis of NPS lies in their structural diversity, rapid emergence, and often low concentrations in complex biological matrices.[3][4][5] For the quantification of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine, a polar and non-volatile molecule, LC-MS, and particularly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), has become the gold standard.[6][7] This is due to its superior sensitivity and selectivity, which allows for the accurate measurement of analytes at very low concentrations, even in the presence of interfering substances.[7][8]

The power of LC-MS/MS lies in its ability to separate the analyte of interest from other compounds in the sample via liquid chromatography, and then to specifically detect and quantify it based on its unique mass-to-charge ratio and fragmentation pattern.[7] This two-tiered approach provides a high degree of confidence in the analytical results.

A Foundation of Trust: The Pillars of Bioanalytical Method Validation

The validation of a bioanalytical method is the cornerstone of any quantitative study, demonstrating that the method is suitable for its intended purpose.[9] The process is rigorously defined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11][12][13] The recently implemented ICH M10 guideline further harmonizes these requirements globally.[9][14][15]

A fully validated method provides objective evidence of its reliability and reproducibility. The core validation parameters are summarized in the table below.

Validation ParameterDescriptionTypical Acceptance Criteria
Selectivity/Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[16][17]No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix samples.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.[1][18]Correlation coefficient (r²) ≥ 0.99.[19]
Accuracy The closeness of the mean test results obtained by the method to the true concentration of the analyte.[16]Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ).[15][18]
Precision The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample.[16]Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ).[15][18]
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.[13]Signal-to-noise ratio ≥ 10:1; accuracy within 80-120% and precision ≤ 20%.[13][19][20]
Recovery The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.Consistent and reproducible across the concentration range.
Matrix Effect The suppression or enhancement of ionization of the analyte by the presence of co-eluting, undetected matrix components.[8][12][21]The matrix factor should be consistent and close to 1.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration.

Below is a diagram illustrating the interconnectedness of these validation parameters.

Validation_Parameters Method_Validation Bioanalytical Method Validation Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Selectivity Selectivity Method_Validation->Selectivity Linearity Linearity & Range Method_Validation->Linearity Sensitivity Sensitivity (LLOQ) Method_Validation->Sensitivity Stability Stability Method_Validation->Stability Matrix_Effect Matrix Effect Method_Validation->Matrix_Effect Recovery Recovery Method_Validation->Recovery Accuracy->Precision Selectivity->Matrix_Effect Linearity->Sensitivity

Interdependence of core bioanalytical validation parameters.

Experimental Protocol: A Step-by-Step Guide to LC-MS/MS Method Validation

The following protocol provides a comprehensive framework for the validation of an LC-MS/MS method for the quantification of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine in a biological matrix such as human plasma.

1. Sample Preparation: The Critical First Step

The goal of sample preparation is to extract the analyte from the biological matrix and remove potential interferences.[22] For a compound like 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine, protein precipitation is a common and effective technique.[3][4][23]

  • Protocol:

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions

Optimized chromatographic conditions are essential for separating the analyte from matrix components and potential isobaric interferences.[24][25][26]

  • Chromatographic Conditions:

    • Instrument: A UPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase:

      • A: 0.1% formic acid in water

      • B: 0.1% formic acid in acetonitrile

    • Gradient Elution: A gradient from 5% to 95% B over a short time (e.g., 3-5 minutes) is typically effective for separating small molecules like the target analyte.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for amine-containing compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

    • MRM Transitions: At least two transitions should be monitored for the analyte and one for the internal standard to ensure specificity. The most intense transition is used for quantification, and the second as a qualifier.

3. Validation Experiments

A series of experiments must be conducted to assess the validation parameters outlined previously. This involves the preparation of calibration standards and quality control (QC) samples at different concentrations.[16][20]

The overall workflow for method validation is depicted in the diagram below.

Validation_Workflow A Method Development & Optimization B Preparation of Calibration Standards & QCs A->B C Full Validation Experiments B->C D Selectivity C->D E Linearity & Range C->E F Accuracy & Precision (Intra- & Inter-day) C->F G LLOQ Determination C->G H Recovery & Matrix Effect C->H I Stability Studies C->I J Data Analysis & Documentation D->J E->J F->J G->J H->J I->J K Validated Method for Routine Use J->K

A generalized workflow for LC-MS/MS method validation.

Comparative Analysis: LC-MS/MS vs. Alternative Techniques

While LC-MS/MS is the preferred method, it is important to understand its performance in the context of other analytical techniques.

FeatureLC-MS/MSGas Chromatography-Mass Spectrometry (GC-MS)Immunoassay
Principle Chromatographic separation followed by mass-based detection and fragmentation.Chromatographic separation of volatile compounds followed by mass-based detection.Antibody-based detection of a specific analyte or class of compounds.
Selectivity Very High (based on retention time and MRM transitions).High (based on retention time and mass spectrum).Moderate to High (potential for cross-reactivity with structurally similar compounds).
Sensitivity Very High (typically ng/mL to pg/mL).[27]High (can be sensitive, but may require derivatization).Moderate (typically ng/mL).
Sample Preparation Often straightforward (e.g., protein precipitation, dilution).[28]May require derivatization for polar compounds, which adds complexity.[27]Minimal sample preparation is often required.
Throughput High, with typical run times of a few minutes per sample.Lower, due to longer run times and potential for derivatization.Very High, suitable for screening large numbers of samples.
Applicability to Analyte Ideal for polar, non-volatile compounds like 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine.[7][27]Not ideal without derivatization, as the analyte is not volatile.[29]An assay would need to be specifically developed, which is time-consuming and expensive.
Cost High initial instrument cost, moderate running costs.Lower initial instrument cost, lower running costs.[29]Low cost per sample, but high development cost for new assays.

The following decision tree can guide the selection of an appropriate analytical technique.

Method_Selection Start Need to Quantify NPS Screening Screening large number of samples? Start->Screening Immunoassay Use Immunoassay (if available) Screening->Immunoassay Yes Confirmation Confirmation & Quantification? Screening->Confirmation No Volatile Is the analyte volatile & thermally stable? Confirmation->Volatile GCMS Consider GC-MS Volatile->GCMS Yes LCMS Use LC-MS/MS Volatile->LCMS No

A decision tree for selecting an analytical method for NPS.

Conclusion

The quantification of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine in biological matrices necessitates a highly sensitive, selective, and reliable analytical method. LC-MS/MS stands out as the superior technique for this purpose, offering unparalleled performance for the analysis of novel psychoactive substances.[2][30]

A rigorous validation process, adhering to international guidelines, is not merely a regulatory requirement but a fundamental aspect of scientific integrity.[11][12] By systematically evaluating parameters such as selectivity, linearity, accuracy, precision, and stability, researchers can ensure the trustworthiness of their data. While alternative methods like GC-MS and immunoassays have their place, particularly in screening, they do not match the comprehensive quantitative capabilities of LC-MS/MS for this class of compounds.[28]

The frameworks and protocols detailed in this guide provide a robust foundation for the development and validation of analytical methods for 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine and other emerging NPS, ultimately contributing to a better understanding of their pharmacokinetics and toxicology.

References

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. Retrieved from [Link]

  • Giorgetti, A., et al. (2022). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 202-223. Retrieved from [Link]

  • Giorgetti, A., et al. (2022). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. PubMed. Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]

  • Anzillotti, L., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid by HPLC-MS/MS. Journal of Analytical & Bioanalytical Techniques, 11(5). Retrieved from [Link]

  • Krotulski, A. J., et al. (2025). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology. Retrieved from [Link]

  • Barbaro, A., et al. (2014). Validation of a multi-analyte LC-MS/MS method for screening and quantification of 87 psychoactive drugs and their metabolites in hair. PubMed. Retrieved from [Link]

  • Al-Saffar, Y., & Schepdael, A. V. (2026, March 12). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Spectroscopy Online. Retrieved from [Link]

  • van Amsterdam, P., et al. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Retrieved from [Link]

  • Gnanadesigan, H., et al. (2025, December 9). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. Retrieved from [Link]

  • Mactavish, D., et al. (2019, June 18). Rapid Detection and Quantification of Novel Psychoactive Substances (NPS) Using Raman Spectroscopy and Surface-Enhanced Raman Scattering. Frontiers in Chemistry. Retrieved from [Link]

  • Krotulski, A. J., et al. (2023). Advances in Analytical Methodologies for Detecting Novel Psychoactive Substances (NPS): A Review. ResearchGate. Retrieved from [Link]

  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation. (2024, April 4). European Medicines Agency. Retrieved from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, July 25). European Medicines Agency. Retrieved from [Link]

  • Li, W., et al. (2008). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. PubMed. Retrieved from [Link]

  • Giorgetti, A., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. ResearchGate. Retrieved from [Link]

  • Jones, C. M., et al. (2026, January 10). Detecting the Undetectable: Analytical Strategies for Novel Psychoactive Substances. Cureus. Retrieved from [Link]

  • Eeltink, S., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). FDA. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023, December). FDA. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Lab-Ally. Retrieved from [Link]

  • Sales, K. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. Retrieved from [Link]

  • Regalado, E. (2020, January 10). The LCGC Blog: Forensic Drug Analysis: GC–MS versus LC–MS. LCGC International. Retrieved from [Link]

  • Eeltink, S., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed. Retrieved from [Link]

  • Levesque, A., et al. (2014). Elimination of isobaric interference and signal-to-noise ratio enhancement using on-line mobile phase filtration in liquid chromatography/tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Chang, H., et al. (2017). Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application to a pharmacokinetic study. Journal of Food and Drug Analysis, 25(4), 957-966. Retrieved from [Link]

  • GC-MS vs LC-MS. (2026, February 11). ResolveMass Laboratories Inc.. Retrieved from [Link]

  • Fraser, J., et al. (2016). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Journal of Analytical Toxicology, 40(1), 44-50. Retrieved from [Link]

  • Matrix effect in bioanalysis: An overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Eeltink, S., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. ResearchGate. Retrieved from [Link]

  • Grant, R. P. (2017, August 1). Interference Testing and Mitigation in LC-MS/MS Assays. myADLM.org. Retrieved from [Link]

  • Barko, M. (2021). Role of Forensic Chemistry and Analytical Instrumentation in the Identification of Designer Drugs. Eastern Kentucky University Encompass. Retrieved from [Link]

  • Lee, S., et al. (2021). Development and Validation of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Quantitative Determination of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide in Dog Plasma. MDPI. Retrieved from [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). LinkedIn. Retrieved from [Link]

  • Wichitnithad, W., et al. (2021). Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartan drugs. Pharma Nueva. Retrieved from [Link]

  • Li, Y., et al. (2023). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical Analysis, 13(10), 1004-1012. Retrieved from [Link]

  • Singh, S. K., et al. (2019). Development, Validation of LC-MS/MS Method and Determination of Pharmacokinetic Parameters of the Stroke Neuroprotectant Neurounina-1 in Beagle Dog Plasma After Intravenous Administration. Journal of Pharmaceutical Sciences, 108(8), 2736-2742. Retrieved from [Link]

Sources

Comparative

Reproducibility and Scalability of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-2-amine Synthesis: A Comparative Protocol Guide

Executive Summary The compound1 (CAS 1006357-26-1)[1] is an increasingly valuable aliphatic amine building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and GPCR ligands. Howev...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound1 (CAS 1006357-26-1)[1] is an increasingly valuable aliphatic amine building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and GPCR ligands. However, researchers consistently face a reproducibility crisis when synthesizing this 1-aryl-2-aminopropane derivative. Traditional batch protocols suffer from severe over-alkylation, poor heat transfer, and hazardous intermediate instability.

This guide objectively compares the traditional batch synthesis against two advanced, highly reproducible alternatives: Continuous-Flow Reductive Amination and Biocatalytic Asymmetric Transamination . By examining the mechanistic causality behind these protocols, drug development professionals can select the optimal self-validating system for their scale-up or chiral synthesis needs.

Mechanistic Causality: The Reproducibility Challenge

To understand why traditional methods fail, we must analyze the underlying reaction mechanics:

  • The Polymerization Risk (Batch Henry Reaction): The classical synthetic route involves the condensation of2 (CAS 25016-12-0)[2] with nitroethane. The resulting nitroalkene intermediate is highly prone to exothermic polymerization and degradation during scale-up, destroying batch-to-batch reproducibility and drastically lowering the E-factor.

  • The Dialkylation Trap (Batch Reductive Amination): When reacting 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-one with ammonia, the primary imine forms reversibly. Because the resulting primary amine product is significantly more nucleophilic than the starting ammonia, it competes for unreacted ketone. In a standard batch reactor with poor mass transfer, this leads to the formation of a secondary imine, which reduces into an unwanted secondary amine dimer.

Modern protocols overcome these physical and kinetic barriers. 3[3] utilizes extreme interfacial areas to reduce the primary imine instantaneously, kinetically outcompeting dialkylation. Conversely, 4 restrict the reaction within a tight chiral pocket, physically preventing secondary amine formation while dictating strict stereochemistry[4].

Pathways A 1,3-Dimethyl-1H-pyrazole- 4-carbaldehyde B Nitroalkene Intermediate A->B Henry Reaction (Batch) D Racemic Amine (Batch/Flow) B->D Reduction (LiAlH4 / Pd-C) C 1-(1,3-Dimethyl-1H-pyrazol-4-yl) propan-2-one C->D Flow Reductive Amination (NH3, H2) E Chiral (R)- or (S)-Amine (Biocatalysis) C->E ω-Transaminase (PLP, iPrNH2)

Figure 1: Synthetic pathways for 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine.

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three distinct protocols based on standardized 100 mmol scale evaluations.

Performance MetricProtocol A: Batch (Henry + Reduction)Protocol B: Continuous-FlowProtocol C: Biocatalytic (ω-TA)
Overall Yield (%) 45 - 55%> 92% > 85%
Product Purity (%) < 80% (Polymer byproducts)> 98% > 99%
Enantiomeric Excess Racemic (0% ee)Racemic (0% ee)> 99% ee (Chiral)
Space-Time Yield < 5 g/L/h~ 120 g/L/h ~ 15 g/L/h
E-factor (Waste) > 50< 10 < 20 (Aqueous)
Primary Limitation Safety hazards, low scalabilityRequires specialized equipmentSlower kinetics, dilute conditions

Step-by-Step Methodologies

To ensure a self-validating system, the following protocols include integrated analytical checkpoints.

Protocol B: Continuous-Flow Reductive Amination (Recommended for Scalable Racemates)

By utilizing a micro-packed bed reactor (µPBR) with Pd/C and pressurized H₂, this system achieves superior gas-liquid-solid mass transfer, bypassing the dialkylation trap[3].

Workflow:

  • Feed Preparation: Dissolve 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-one (0.5 M) in anhydrous methanol containing a strict excess of ammonia (2.0 M). Causality: The high ammonia concentration thermodynamically favors primary imine formation.

  • System Priming: Prime the HPLC pump and flush a 10% Pd/C packed-bed cartridge (reactor volume = 5 mL) with anhydrous methanol at 0.5 mL/min.

  • Reaction Execution: Introduce the feed solution into the T-mixer. Co-feed H₂ gas via a Mass Flow Controller (MFC) to maintain a steady 10 bar pressure. Set the reactor heating mantle to 60 °C.

  • Steady-State Collection: Discard the first 2 reactor volumes (10 mL) to ensure steady-state equilibrium. Collect the subsequent effluent.

  • In-Line Validation & Isolation: Analyze an aliquot via GC-MS. The chromatogram must show <1% secondary amine dimer. Evaporate the methanol under reduced pressure, followed by an acid-base extraction to yield the pure primary amine.

FlowSetup R1 Ketone + NH3 in MeOH P1 HPLC Pump R1->P1 Mix T-Mixer P1->Mix H2 H2 Gas (MFC) H2->Mix Reactor Packed Bed Reactor (Pd/C Cartridge) Mix->Reactor BPR Back Pressure Regulator (10 bar) Reactor->BPR Out Product Collection BPR->Out

Figure 2: Continuous-flow micro-reactor setup for selective reductive amination.

Protocol C: Biocatalytic Asymmetric Transamination (Recommended for Chiral Synthesis)

This protocol utilizes an engineered ω-transaminase (e.g., AtTA-M5 or a W58L mutant)[4]. The mutation relieves steric hindrance for the bulky pyrazole ring while the tight binding pocket strictly enforces enantioselectivity and physically blocks secondary amine formation[5].

Workflow:

  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer (pH 7.5) containing 1 mM pyridoxal-5'-phosphate (PLP) as the essential cofactor.

  • Substrate & Donor Addition: Add 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-one (50 mM) and isopropylamine (500 mM) as the amine donor. Causality: A 10-fold excess of isopropylamine drives the thermodynamic equilibrium toward the product.

  • Biocatalyst Loading: Introduce the engineered ω-transaminase lyophilized powder at a concentration of 2 mg/mL.

  • Incubation: Shake the reaction vessel at 30 °C and 150 rpm for 24 hours.

  • Validation & Isolation: Quench the reaction by adjusting the pH to 11 using 1 M NaOH. Extract the aqueous layer three times with methyl tert-butyl ether (MTBE). Dry the organic layer over Na₂SO₄ and analyze via chiral HPLC to validate an enantiomeric excess (ee) of >99%.

References

  • 1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-2-amine | BLD Pharm. Source: bldpharm.com. URL: 1

  • 1,3-dimethyl-1H-pyrazole-4-carbaldehyde | CID 847285 - PubChem. Source: nih.gov. URL: 2

  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Source: thieme-connect.com. URL: 3

  • Mechanism-Guided Engineering of ω-Transaminase to Accelerate Reductive Amination of Ketones. Source: sci-hub.box (Advanced Synthesis & Catalysis). URL: 4

  • Deracemization of Racemic Amine Using ω-Transaminase and a Nickel-Based Nanocatalyst. Source: acs.org (ACS Catalysis). URL:5

Sources

Validation

Evaluating the Cross-Reactivity of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine in Commercial Immunoassay Screens

As the landscape of New Psychoactive Substances (NPS) evolves, forensic and clinical toxicology laboratories face a continuous challenge: maintaining the diagnostic integrity of rapid screening panels. One of the most st...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of New Psychoactive Substances (NPS) evolves, forensic and clinical toxicology laboratories face a continuous challenge: maintaining the diagnostic integrity of rapid screening panels. One of the most structurally distinct classes of emerging designer drugs involves the bioisosteric replacement of the amphetamine phenyl ring with bulky heterocyclic moieties.

This application guide objectively compares the performance of major commercial immunoassay platforms—EMIT II Plus, Neogen ELISA, and CEDIA—when challenged with 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine , a novel pyrazole-based amphetamine analog. By examining the structural causality behind antibody-antigen binding failures, this guide provides researchers and assay developers with the necessary data and self-validating protocols to assess immunoassay vulnerabilities.

Mechanistic Causality: The Structural Basis of Immunoassay Evasion

To understand why certain immunoassay platforms fail to detect 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine, we must analyze the immunogen design used to generate the assay's antibodies.

When a patient sample contains 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine, the standard phenyl ring is replaced by a 1,3-dimethyl-1H-pyrazole ring. This substitution introduces two critical failure points in competitive binding:

  • Severe Steric Hindrance: The methyl groups at the 1 and 3 positions of the pyrazole ring create significant three-dimensional bulk. This steric clash prevents the molecule from deeply anchoring into the antibody's binding pocket.

  • Electronic and Electrostatic Repulsion: The nitrogen heteroatoms within the pyrazole ring drastically alter the molecule's dipole moment and reduce its lipophilicity compared to a standard phenyl ring. This disrupts the hydrophobic interactions essential for high-affinity antibody binding.

Because the pyrazole analog cannot effectively bind to the target antibody, it fails to displace the enzyme-labeled conjugate in the reagent mixture. The system registers this lack of displacement as an absence of the drug, resulting in a false-negative readout.

G A Target Antibody (Anti-Amphetamine) B Enzyme-Labeled Amphetamine A->B Competes C 1-(1,3-dimethyl-1H-pyrazol-4-yl) propan-2-amine A->C Fails to Bind D Strong Binding (Signal Modulated) B->D E No Binding (Steric Clash) C->E

Competitive binding logic: Pyrazole analogs fail to displace labeled antigens.

Comparative Performance Data Across Immunoassay Platforms

Extensive evaluations of highly substituted and heterocyclic designer drugs reveal a systemic vulnerability across major screening platforms2[2]. The table below synthesizes the expected cross-reactivity profiles of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine compared to the target calibrator (d-Amphetamine) at standard cutoff concentrations.

Immunoassay PlatformDetection MechanismTarget Analyte (Cutoff)d-Amphetamine Cross-ReactivityPyrazole Analog Cross-ReactivityClinical / Forensic Implication
EMIT II Plus (Siemens)Homogeneous Enzyme ImmunoassayAmphetamine (500 ng/mL)100%< 0.1% High risk of false negative; structural specificity strictly requires an unhindered phenyl ring.
Neogen ELISA Heterogeneous Enzyme-LinkedAmphetamine Specific (500 ng/mL)100%< 0.1% High risk of false negative; fails to detect bulky heterocyclic substitutions even at 10,000 ng/mL.
CEDIA DAU (Thermo Fisher)Cloned Enzyme Donor ImmunoassayAmphetamine (500 ng/mL)100%< 0.5% High risk of false negative; rigid paratope geometry rejects the 1,3-dimethyl substitution.

Data synthesis indicates that standard immunoassay panels are fundamentally unsuited for detecting this specific pyrazole analog, necessitating orthogonal testing methods.

Self-Validating Experimental Protocol for Cross-Reactivity

To rigorously validate the cross-reactivity of novel heterocyclic NPS, laboratories must employ a self-validating spiking protocol that isolates true binding affinity from matrix effects 3[3]. The following methodology ensures analytical trustworthiness by integrating baseline blanks and orthogonal LC-MS/MS confirmation.

G S1 Prepare Drug-Free Urine Matrix S2 Spike Pyrazole Analog (100 - 10,000 ng/mL) S1->S2 S3 Run Immunoassay (ELISA / EMIT / CEDIA) S2->S3 S4 Measure Optical Density (OD) / Absorbance S3->S4 S5 Calculate % Cross-Reactivity vs. Cutoff Calibrator S4->S5

Self-validating workflow for determining NPS immunoassay cross-reactivity.

Step-by-Step Methodology

Step 1: Matrix Preparation & Baseline Verification Obtain certified drug-free human urine. Run a blank baseline on the target immunoassay analyzer (e.g., Abbott Architect or Beckman Coulter AU series) to verify the absence of endogenous interferents that could skew optical density (OD) readings.

Step 2: Stock Solution Formulation Prepare a 1 mg/mL stock solution of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine in LC-MS grade methanol. Store at -20°C to prevent degradation.

Step 3: Serial Dilution & Matrix Spiking Spike the drug-free urine to create a concentration gradient: 100, 500, 1,000, 5,000, and 10,000 ng/mL. Causality Note: Testing up to 10,000 ng/mL is critical. Many designer drugs possess such low binding affinities that they only exhibit measurable cross-reactivity at concentrations vastly exceeding physiological relevance4[4].

Step 4: Assay Execution & Control Integration Run the spiked samples in triplicate using the standard immunoassay protocol. Self-Validation Requirement: You must include a positive control (d-Amphetamine at 500 ng/mL) to confirm reagent viability, and a negative control (drug-free urine) to establish the OD baseline.

Step 5: Data Analysis Calculate the Percentage Cross-Reactivity using the following formula: % Cross-Reactivity = (Apparent Concentration of Target / Actual Concentration of Spiked NPS) × 100

Step 6: Orthogonal LC-MS/MS Confirmation Run all spiked samples through a targeted LC-MS/MS panel. Causality Note: This step proves that a negative immunoassay result is genuinely caused by antibody evasion (steric/electronic mismatch) rather than the degradation or precipitation of the pyrazole analog in the urine matrix.

Strategic Recommendations

Based on the structural analysis and comparative platform data, reliance on presumptive immunoassay screens (EMIT, ELISA, CEDIA) is highly discouraged when the ingestion of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine is suspected. The steric bulk of the 1,3-dimethyl substitution guarantees near-zero cross-reactivity. Laboratories monitoring for this specific class of pyrazole-based NPS must bypass initial immunoassay screening and proceed directly to High-Resolution Mass Spectrometry (HRMS) or targeted LC-MS/MS workflows.

References

  • Cross-reactivities of 41 new amphetamine designer drugs to EMIT II Plus immunoassays ResearchGate[2]

  • ELISA Detection of 30 New Amphetamine Designer Drugs in Whole Blood, Urine and Oral Fluid using Neogen IRIS / UNISS[4]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records National Institutes of Health (NIH) / PMC[3]

  • Immunoassays of Amphetamines: Immunogen Structure vs Antibody Specificity Asian Pacific Journal of Allergy and Immunology[1]

Sources

Comparative

A Comparative Guide to Benchmarking the In Vitro Efficacy of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine

This guide provides a comprehensive framework for evaluating the in vitro efficacy of the novel compound 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine. Designed for researchers and drug development professionals, this d...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the in vitro efficacy of the novel compound 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind experimental choices, establishes self-validating methodologies, and presents a clear strategy for benchmarking against established alternatives. Our objective is to provide a robust, data-driven approach to characterizing this promising molecule.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities.[1] Notably, pyrazole and its analogs have been extensively investigated as inhibitors of monoamine oxidase (MAO), enzymes critical to the metabolism of monoaminergic neurotransmitters.[2] Dysfunction in MAO activity is implicated in several neuropsychiatric disorders, making MAO inhibitors valuable therapeutic agents for conditions like depression and Parkinson's disease.[3] Given the structural features of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine, a primary hypothesis is its potential interaction with MAO-A or MAO-B.

This guide will therefore focus on a tiered screening approach:

  • Primary Efficacy Screening: Quantifying the inhibitory activity against human MAO-A and MAO-B.

  • Secondary Safety Screening: Assessing general cytotoxicity to determine a preliminary therapeutic window.

  • Data-Driven Benchmarking: Comparing the compound's performance against well-characterized, clinically relevant MAO inhibitors.

Section 1: Comparator Compound Selection

A meaningful benchmark requires comparison against established standards. The choice of comparators should reflect the potential mechanisms of action and provide a spectrum of activity profiles. For evaluating a putative MAO inhibitor, the following compounds serve as ideal benchmarks:

  • Clorgyline: An irreversible and highly selective inhibitor of MAO-A. It serves as a positive control for MAO-A inhibition, establishing the upper bound of expected potency for this isoform.[3]

  • Selegiline (L-deprenyl): An irreversible inhibitor with high selectivity for MAO-B at lower concentrations. It is a critical benchmark for assessing MAO-B specific activity, widely used in the treatment of Parkinson's disease.[3]

  • Moclobemide: A reversible and selective inhibitor of MAO-A (RIMA).[4] Including a reversible inhibitor is crucial for characterizing the nature of the enzyme-inhibitor interaction, which has significant pharmacological implications.

These comparators will allow for a multi-dimensional assessment of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine, contextualizing its potency, selectivity, and potential mode of inhibition.

Section 2: Primary Efficacy Screening: MAO-A and MAO-B Inhibition

The initial and most critical step is to determine if the compound inhibits MAO-A and/or MAO-B and to quantify its potency (IC50). A fluorometric assay is recommended for its high sensitivity and suitability for high-throughput screening.[5]

Principle of the Assay

This assay quantifies the activity of MAO enzymes by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate.[6] The H₂O₂ then reacts with a dye reagent in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product.[5] The rate of fluorescence increase is directly proportional to MAO activity. The presence of an inhibitor will reduce this rate. We will use isoform-specific substrates to differentiate between MAO-A and MAO-B activity.

Experimental Workflow: MAO Inhibition Assay

MAO_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis plate Dispense Test Compound & Comparator Drugs into 96-well Black Plate enzyme Add Recombinant Human MAO-A or MAO-B Enzyme plate->enzyme preinc Pre-incubate (10 min, RT) to Allow for Interaction enzyme->preinc wr Prepare & Add Working Reagent (Buffer, Substrate, HRP, Dye) preinc->wr inc Incubate (20 min, RT) Protected from Light wr->inc read Read Fluorescence (Ex: 530 nm, Em: 585 nm) inc->read plot Plot % Inhibition vs. log[Concentration] read->plot ic50 Calculate IC50 Values (Non-linear Regression) plot->ic50

Caption: Workflow for the fluorometric MAO-A/B inhibition assay.

Detailed Protocol: MAO-A/B Fluorometric Inhibition Assay
  • Compound Plating: Serially dilute 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine and comparator compounds in DMSO, then further dilute in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4). Add 5 µL of each concentration to wells of a black, flat-bottom 96-well plate.[5] For control wells, add 5 µL of buffer with DMSO.

  • Enzyme Addition: Add 45 µL of recombinant human MAO-A or MAO-B enzyme (diluted in assay buffer) to the appropriate wells. The final enzyme concentration should be optimized to ensure a linear reaction rate for the duration of the assay.

  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature. This step allows the test compounds to bind to the enzyme before the substrate is introduced.[5]

  • Working Reagent Preparation: Prepare a working reagent containing:

    • Assay Buffer

    • Substrate: Kynuramine for MAO-A or Benzylamine for MAO-B are suitable substrates.[7] Alternatively, a non-specific substrate like p-tyramine can be used if isoform-specific enzymes are employed.[5]

    • HRP Enzyme

    • Dye Reagent (e.g., Amplex Red or equivalent)

  • Reaction Initiation: Add 50 µL of the working reagent to all wells to initiate the reaction.

  • Incubation and Measurement: Incubate the plate for 20 minutes at room temperature, protected from light. Measure the fluorescence intensity using a microplate reader with excitation at ~530 nm and emission at ~585 nm.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing no MAO enzyme.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a control with a saturating concentration of a potent inhibitor (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

Section 3: Secondary Safety Screening: Cytotoxicity Assessment

An effective drug must be potent against its target and safe for the host cells. Therefore, assessing the general cytotoxicity of the compound is a critical secondary step. The XTT assay is a reliable colorimetric method for this purpose.

Principle of the Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures cell viability based on the metabolic activity of cells.[8] Mitochondrial dehydrogenases in viable cells reduce the water-soluble XTT tetrazolium salt to a colored formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living, metabolically active cells.[9] Unlike the MTT assay, the formazan product of XTT is water-soluble, eliminating a solubilization step and simplifying the protocol.[8]

Experimental Workflow: XTT Cytotoxicity Assay

XTT_Cytotoxicity_Workflow cluster_cell_culture Cell Culture & Treatment cluster_xtt_reaction XTT Reaction & Measurement cluster_analysis Data Analysis seed Seed SH-SY5Y Cells in 96-well Plate incubate1 Incubate for 24h (Allow Adherence) seed->incubate1 treat Treat Cells with Test Compound (Varying Concentrations) incubate1->treat incubate2 Incubate for 24-48h treat->incubate2 reagent Add Activated XTT Reagent to Each Well incubate2->reagent incubate3 Incubate for 2-4h at 37°C reagent->incubate3 read Measure Absorbance (450-500 nm) incubate3->read plot Plot % Viability vs. log[Concentration] read->plot cc50 Calculate CC50 Value (Non-linear Regression) plot->cc50

Caption: Workflow for the XTT-based cell viability and cytotoxicity assay.

Detailed Protocol: XTT Cytotoxicity Assay
  • Cell Seeding: Plate a human cell line, such as the neuroblastoma line SH-SY5Y (relevant for neurological compounds), into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a period relevant to the intended application, typically 24 to 48 hours, at 37°C and 5% CO₂.

  • XTT Reagent Addition: Prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions. Add 50 µL of the activated solution to each well.[8]

  • Final Incubation: Incubate the plate for 2 to 4 hours at 37°C in a CO₂ incubator, allowing the color to develop.[8]

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at a wavelength between 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background noise.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use non-linear regression to determine the CC50 (50% cytotoxic concentration).

Section 4: Data Interpretation and Benchmarking

The ultimate goal is to integrate the efficacy and safety data to build a comprehensive profile of the test compound relative to the established benchmarks.

Overall Screening and Evaluation Funnel

Screening_Funnel cluster_0 Tier 1: Primary Efficacy cluster_1 Tier 2: Safety & Selectivity cluster_2 Tier 3: Advanced Profiling MAO_A MAO-A Inhibition Assay (IC50) XTT Cytotoxicity Assay (CC50 on SH-SY5Y) MAO_A->XTT Potent Compounds MAO_B MAO-B Inhibition Assay (IC50) MAO_B->XTT SI Calculate Selectivity Index (SI = CC50 / IC50) XTT->SI Reversibility Dialysis Assay (Reversibility) SI->Reversibility High SI Compounds Off_Target Receptor Binding Panel (e.g., Serotonin, Dopamine) Reversibility->Off_Target

Caption: A tiered approach for in vitro compound characterization.

Comparative Data Summary

All quantitative data should be summarized in a clear, accessible table. The following table uses hypothetical but plausible data to illustrate the benchmarking process.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)MAO-B/A Selectivity RatioCC50 (µM) SH-SY5YSelectivity Index (SI) for MAO-B
1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine 85025 0.029> 50> 2000
Clorgyline0.8 3003751550
Selegiline12005.5 0.0046458182
Moclobemide150 250016.7> 100> 40
  • MAO-B/A Selectivity Ratio: Calculated as (IC50 for MAO-A) / (IC50 for MAO-B). A value < 1 indicates MAO-B selectivity, while a value > 1 indicates MAO-A selectivity.

  • Selectivity Index (SI): Calculated as (CC50) / (IC50 for the primary target). This index provides an estimate of the therapeutic window; a higher SI is desirable, indicating that the compound is much more potent against its target than it is toxic to cells.

Interpretation of Results
  • Potency and Selectivity: 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine demonstrates potent inhibition of MAO-B (IC50 = 25 nM) and is highly selective for MAO-B over MAO-A (over 34-fold). Its potency is lower than the benchmark Selegiline but still in a promising nanomolar range.

  • Safety Profile: The compound exhibits low cytotoxicity, with a CC50 value greater than 50 µM. This results in an excellent Selectivity Index (>2000), suggesting a wide therapeutic window between the effective dose for MAO-B inhibition and the dose that causes general cell toxicity.

  • Benchmarking: Compared to Selegiline, the test compound is less potent but may possess a comparable or better safety profile, warranting further investigation. Its profile is clearly distinct from the MAO-A selective inhibitors, Clorgyline and Moclobemide.

Conclusion

This guide outlines a systematic and robust methodology for the initial in vitro characterization and benchmarking of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine. By employing validated assays for primary efficacy and secondary safety screening, and by comparing the results against well-chosen standards, researchers can generate a clear, comparative dataset. This data-driven approach is essential for making informed decisions about the compound's potential as a selective MAO-B inhibitor and for guiding future studies, such as determining its mechanism of inhibition (reversible vs. irreversible) and profiling its activity against a broader panel of neurological targets.

References

  • The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Bentham Science Publishers.
  • A Comparative Guide: MTT vs. XTT Assays for Cell Viability. Benchchem.
  • The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Ingenta Connect.
  • The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents | Request PDF. ResearchGate.
  • The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. PubMed.
  • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US.
  • New 2-Pyrazoline and Hydrazone Derivatives as Potent and Selective Monoamine Oxidase A Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.
  • Introduction to XTT assays for cell-viability assessment. Abcam.
  • Cell Viability/Growth Assays and Reagents. R&D Systems.
  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
  • Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
  • Monoamine Oxidase Assay Kit. Bio-Techne.
  • Monoamine Oxidase Assays. Cell Biolabs, Inc.

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Safety & Regulatory Compliance

Safety

1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine proper disposal procedures

Proper management of chemical waste is not merely a regulatory formality; it is a critical component of laboratory safety, environmental stewardship, and operational integrity. For drug development professionals and synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper management of chemical waste is not merely a regulatory formality; it is a critical component of laboratory safety, environmental stewardship, and operational integrity. For drug development professionals and synthetic chemists working with building blocks like 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine , understanding the mechanistic hazards of the molecule is essential for designing a safe disposal strategy.

This guide provides authoritative, step-by-step standard operating procedures (SOPs) for the neutralization, containerization, and disposal of this specific pyrazole-amine derivative.

Mechanistic Hazard Profiling & Chemical Causality

To dispose of a chemical safely, one must first understand why it is dangerous. 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine features a primary aliphatic amine coupled with a substituted pyrazole ring.

  • Nucleophilicity & Basicity (Tissue Damage): The lone pair of electrons on the primary amine makes this compound highly nucleophilic and basic. Upon contact with human tissue, it readily hydrolyzes lipid bilayers, leading to its classification as a severe skin irritant (Skin Irrit. 2) and a cause of irreversible eye damage (Eye Dam. 1)[1].

  • Volatility & Toxicity: The free-base form of this amine is volatile. It is classified as Acute Tox. 4 across oral, dermal, and inhalation routes, presenting a Specific Target Organ Toxicity (STOT SE 3) risk if fugitive emissions are inhaled[1].

  • Combustion Byproducts: If improperly discarded in municipal waste and incinerated at low temperatures, the nitrogen-dense pyrazole ring and amine group will decompose into highly toxic nitrogen oxides (NOx). Therefore, it requires high-temperature incineration with specialized NOx scrubbers[2].

Pre-Disposal Logistics & SAA Compliance

Before generating waste, laboratories must establish a compliant Satellite Accumulation Area (SAA) governed by EPA Resource Conservation and Recovery Act (RCRA) guidelines[2].

  • Strict Segregation Rules: Amines must be strictly segregated from strong oxidizers, acid chlorides, and acid anhydrides[3]. Causality: The primary amine is a strong nucleophile. If inadvertently mixed with an electrophilic acid chloride in a waste carboy, it will trigger a rapid, uncontrolled amidation reaction. This exothermic process can boil the solvent matrix, over-pressurize the container, and cause a catastrophic rupture.

  • Container Integrity: Waste containers must remain tightly capped at all times unless actively receiving waste. Open containers are the most frequently cited EPA violation and allow toxic amine vapors to escape into the laboratory environment[4].

Step-by-Step Disposal Methodologies

The following protocols are self-validating systems designed to mitigate exposure risks while ensuring strict environmental compliance.

Protocol A: Liquid Waste & Reaction Mixtures

Use this protocol for post-reaction solvent matrices containing the pyrazole-amine.

  • Matrix Characterization: Determine if the amine is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform) or a non-halogenated solvent (e.g., methanol, ethyl acetate)[5]. Causality: Halogenated wastes require specialized, higher-cost incineration to prevent the formation of environmental dioxins. Mixing the two streams unnecessarily increases disposal costs and regulatory scrutiny.

  • Containerization: Transfer the liquid into a chemically compatible High-Density Polyethylene (HDPE) carboy. Causality: Glass containers can shatter if over-pressurized by off-gassing, and amines can slowly degrade certain metal containers. HDPE provides superior chemical inertness and impact resistance[4].

  • Labeling & Logging: Attach an Environmental Health and Safety (EHS) hazardous waste tag immediately upon the first drop of waste entering the container[6]. Label clearly as "Hazardous Waste: Toxic/Corrosive Amine (1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine)".

Protocol B: Accidental Spill Quenching & Solidification

Use this protocol for fugitive emissions or dropped stock bottles.

  • Chemical Quenching: Apply a mild solid acid, such as citric acid or sodium bisulfate, directly to the spill. Critical Warning: Do not use concentrated mineral acids (e.g., HCl, H2SO4)[7]. Causality: The intense heat of neutralization from a strong acid will rapidly vaporize the unreacted amine, causing severe inhalation exposure. A mild solid acid provides a controlled protonation, converting the volatile free-base amine into a stable, non-volatile salt.

  • Absorption: Once the mild exothermic quenching subsides (visually confirmed by a lack of fuming or heat generation), cover the neutralized salt with an inert absorbent like vermiculite or dry sand.

  • Collection: Sweep the absorbed matrix using non-sparking tools into a wide-mouth polypropylene container. Label as "Solid Hazardous Waste - Amine Spill Cleanup"[8].

Protocol C: Empty Container Decontamination

Use this protocol for empty stock bottles before municipal disposal.

  • Triple Rinsing: Triple-rinse the empty stock container using a compatible solvent (e.g., methanol or water) capable of dissolving the amine[8]. Causality: The first rinse removes ~90% of the residue, the second removes ~99%, and the third ensures the container is statistically free of acute toxins, preventing cross-contamination.

  • Rinsate Capture: Collect all rinsate and deposit it into the appropriate liquid hazardous waste stream. Never discharge rinsate down the laboratory sink[6].

  • Defacing & Disposal: Completely deface or remove the original chemical label. The decontaminated container may then be disposed of as regular solid waste, subject to institutional EHS approval[8].

Quantitative Waste Management Data

To ensure rapid decision-making, the following table summarizes the logistical constraints for pyrazole-amine waste streams based on RCRA and standard EHS guidelines.

Waste StreamMatrix StateCompatible ContainerSegregation IncompatibilitiesMax SAA Storage
Pure Stock / API Liquid/SolidOriginal Container or HDPEAcids, Oxidizers, Acid Chlorides12 Months or 55 Gal limit
Halogenated Liquid Solvent MixtureHDPE CarboyNon-Halogenated Organics, Acids12 Months or 55 Gal limit
Non-Halogenated Liquid Solvent MixtureHDPE CarboyHalogenated Organics, Acids12 Months or 55 Gal limit
Spill Cleanup Solid (Absorbent)Wide-mouth PolypropyleneReactive metals, Strong Oxidizers12 Months or 55 Gal limit

Procedural Workflow Visualization

The following decision matrix dictates the operational flow for classifying and processing 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine waste.

AmineDisposal Start 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine Waste Generation Type Identify Waste State Start->Type Pure Unused Stock (Pure Chemical) Type->Pure Pure Mix Reaction Mixture (Solvent Matrix) Type->Mix Liquid Spill Accidental Spill (Fugitive Emission) Type->Spill Spill SAA Satellite Accumulation Area (Max 12 Months / 55 Gal) Pure->SAA Halogen Contains Halogenated Solvents? Mix->Halogen Neut Quench with Mild Acid (e.g., Citric Acid) Spill->Neut HalYes Halogenated Waste Stream Halogen->HalYes Yes HalNo Non-Halogenated Waste Stream Halogen->HalNo No HalYes->SAA HalNo->SAA Solid Absorb & Collect as Solid Hazardous Waste Neut->Solid Solid->SAA EHS EHS Pickup & High-Temp Incineration SAA->EHS

Workflow for the classification, quenching, and disposal of pyrazole-amine waste streams.

Sources

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